molecular formula C11H8F17N B146650 3-(Perfluorooctyl)propylamine CAS No. 139175-50-1

3-(Perfluorooctyl)propylamine

Cat. No.: B146650
CAS No.: 139175-50-1
M. Wt: 477.16 g/mol
InChI Key: CVTWASMMVSOPEW-UHFFFAOYSA-N
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Description

3-(Perfluorooctyl)propylamine (CAS 139175-50-1) is a high-purity, fluorinated organic amine that serves as a critical building block in advanced materials research, particularly for imparting fluorophilic properties to nanomaterials and polymer composites. Its primary research value lies in its application as a surface-modifying agent for carbon nanotubes (CNTs). The amine group readily reacts with carboxylic acid functionalities on oxidized carbon nanotube surfaces, creating a covalently bonded perfluorinated layer. This process yields fluorinated multi-walled carbon nanotubes (F-MWCNTs), which exhibit dramatically improved solubility and dispersion stability in fluorinated solvents and fluoropolymer matrices compared to their unmodified counterparts . The integration of these F-MWCNTs into fluorinated ethylene-propylene (FEP) copolymer systems has been shown to significantly enhance the mechanical properties of the resulting nanocomposite fibers. Studies using in-situ small-angle X-ray scattering (SAXS) and wide-angle X-ray diffraction (WAXD) have demonstrated that well-dispersed F-MWCNTs form a stress-bearing network within the FEP matrix, leading to measurable increases in yield strength and modulus . The mechanism is attributed to the F-MWCNTs altering the deformation behavior of the polymer's lamellar structure, carrying a significant fraction of the local stress, and thereby improving overall performance . This compound is offered with a guaranteed purity of 99% and is available in industrial grade packaging . This compound is intended for research and development purposes in a controlled laboratory setting. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, personal, veterinary, household, or any other consumer-related applications.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F17N/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3,29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTWASMMVSOPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444220
Record name 3-(Perfluorooctyl)propylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139175-50-1
Record name 3-(Perfluorooctyl)propylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical properties of 3-(Perfluorooctyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-(Perfluorooctyl)propylamine

Introduction: A Unique Molecular Architecture

This compound, with CAS number 139175-50-1, is a fascinating hybrid molecule that combines a highly fluorinated "tail" with a reactive primary amine "head" group, connected by a short hydrocarbon spacer.[1][2][3] This distinct structure imparts a unique set of properties, making it a valuable building block in advanced materials science and analytical chemistry. The perfluorooctyl chain is responsible for its oleophobicity, hydrophobicity, and high thermal and chemical stability, characteristic of per- and polyfluoroalkyl substances (PFAS).[4][5] The terminal amine group, however, provides a site for a variety of chemical transformations, allowing this stable fluorinated moiety to be covalently attached to other molecules and surfaces.[1] This guide will explore the fundamental chemical properties that underpin its utility.

Physicochemical Properties

The combination of a long, heavy perfluoroalkyl chain and a small polar amine group results in a distinct set of physical properties. The high electronegativity of the fluorine atoms creates a strong carbon-fluorine bond, leading to high thermal stability.[6] These properties are crucial for its application in durable materials and high-temperature environments.

A summary of its key physicochemical data is presented below.

PropertyValueSource
Molecular Formula C₁₁H₈F₁₇N[2][3]
Molecular Weight 477.16 g/mol [1][2][3]
CAS Number 139175-50-1[1][2][3]
Boiling Point 140-141 °C (at 100 Torr)[2][7]
Density 1.602 g/mL (at 25 °C)[2][7]
Refractive Index n20/D 1.326[2][7]
Flash Point 210 °C[2][7]
pKa (Predicted) 9.61 ± 0.10[2][7]
Topological Polar Surface Area 26 Ų[3]

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dominated by its primary amine group, which serves as a potent nucleophile.[1] This reactivity is the cornerstone of its use as a chemical intermediate and surface modification agent.

Amide Bond Formation

A primary application involves the reaction of the amine with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form highly stable amide linkages. This reaction is fundamental for grafting the perfluorooctyl chain onto other molecules or surfaces. While direct reaction with a carboxylic acid requires high temperatures, the process is typically facilitated by coupling reagents at milder conditions to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1]

This chemistry is expertly exploited in materials science. For instance, this compound is used to functionalize oxidized carbon nanotubes (CNTs). The amine group readily reacts with carboxylic acid groups on the CNT surface, creating a covalently bonded perfluorinated layer.[1] This modification transforms the CNTs into fluorinated multi-walled carbon nanotubes (F-MWCNTs), which exhibit significantly improved solubility and dispersion stability in fluorinated solvents and fluoropolymer matrices.[1]

G cluster_0 Surface Modification of Carbon Nanotube CNT Oxidized CNT with -COOH groups Coupling Coupling Agents (e.g., EDC, DCC) CNT->Coupling Activation Amine This compound (Rƒ-CH₂CH₂CH₂-NH₂) F_CNT Fluorinated CNT (F-MWCNT) with amide linkage Amine->F_CNT Coupling->F_CNT Amide Formation

Caption: Workflow for surface functionalization of carbon nanotubes.

Other Amination Reactions

The nucleophilic nature of the primary amine allows it to participate in a wide range of amination reactions.[1] This includes reactions with alkyl halides (alkylation) to form secondary or tertiary amines and reactions with aldehydes or ketones (reductive amination) to form new carbon-nitrogen bonds. These derivatization strategies are crucial for synthesizing more complex molecules where the unique properties of the perfluoroalkyl group—such as thermal stability and specific solubility characteristics—are desired.[1]

Analytical Characterization: A Mass Spectrometry Protocol

Accurate characterization of this compound is essential for quality control and research applications. Mass spectrometry (MS) is a powerful tool for confirming its identity and purity.

Rationale for Mass Spectrometry

Mass spectrometry provides an exact mass measurement, confirming the elemental composition, and its fragmentation pattern offers structural information. For a molecule like this compound, which lacks a strong chromophore for UV-Vis spectroscopy, MS is a particularly effective analytical method. When coupled with liquid or gas chromatography, it allows for the separation and identification of the compound in complex mixtures.[4]

Step-by-Step Protocol for ESI-MS Analysis

This protocol outlines the analysis using Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for polar molecules like amines.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid ensures the amine is protonated ([M+H]⁺), which is necessary for positive ion mode ESI.

  • Instrumentation Setup (Typical ESI-MS Parameters):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Set to a pressure appropriate for the instrument (e.g., 2 bar).

    • Drying Gas (N₂): Set to a flow rate of 8-12 L/min at a temperature of 250-350 °C.

    • Mass Range: Scan from m/z 50 to 600.

  • Data Acquisition and Analysis:

    • Inject the working solution into the mass spectrometer.

    • Acquire the full scan mass spectrum. The expected molecular ion peak for the protonated molecule [C₁₁H₈F₁₇N + H]⁺ is at m/z 478.16.

    • To gain structural information, perform tandem mass spectrometry (MS/MS) on the precursor ion at m/z 478.16.

Expected Fragmentation Pattern

The fragmentation of the protonated molecule will likely involve cleavages along the propyl chain and within the perfluorooctyl tail. Key expected fragments can help confirm the structure. The bond between the nitrogen and the propyl chain is a likely point of cleavage.[8]

G cluster_0 Hypothesized ESI-MS/MS Fragmentation Parent Precursor Ion [M+H]⁺ m/z 478.16 Frag1 Loss of NH₃ [C₁₁H₇F₁₇]⁺ m/z 461.03 Parent->Frag1 Collision-Induced Dissociation Frag2 Cleavage at C-C bond [C₈F₁₇]⁺ m/z 419.00 Parent->Frag2 Frag3 [CH₂CH₂NH₃]⁺ m/z 44.06 Parent->Frag3

Caption: Potential fragmentation pathways for [M+H]⁺ of the target molecule.

Applications in Advanced Technologies

The unique properties of this compound make it a critical component in several high-tech fields.

  • Nanocomposites: As previously discussed, its use in creating F-MWCNTs leads to enhanced mechanical properties in fluoropolymer composites, such as fluorinated ethylene-propylene (FEP).[1] These composites are valuable in aerospace, automotive, and electronics industries where durability and performance under extreme conditions are required.[9]

  • Analytical Chemistry: In a technique known as fluorous derivatization, this molecule acts as a "fluorous tag." By attaching it to an analyte of interest, the analyte's properties are altered to improve its separation and detection, particularly in liquid chromatography-mass spectrometry (LC-MS).[1]

  • Surface Science: The perfluorooctyl group can create highly non-stick (oleophobic and hydrophobic) surfaces. By anchoring the amine to a substrate, surfaces with low surface energy can be engineered for applications like stain-repellent coatings and microfluidic devices.[4]

Safety and Handling

As with all perfluorinated compounds and amines, proper safety protocols are essential.

  • General Handling: Work in a well-ventilated area, preferably a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Health Hazards: Perfluorinated compounds can be persistent in the environment and may have adverse health effects.[4][12] Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[11] Avoid inhalation of vapors and direct contact with skin and eyes.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

This compound is intended for research and development purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or consumer use.[1]

Conclusion

This compound is a specialty chemical whose value lies in its dual functionality. The inert, stable perfluorooctyl tail imparts unique surface properties and compatibility with fluorinated systems, while the reactive primary amine head allows it to be integrated into a vast array of molecular and macromolecular structures. This combination provides a powerful tool for scientists and engineers developing next-generation materials and analytical methods. A thorough understanding of its chemical properties, as outlined in this guide, is the key to unlocking its full potential.

References

  • Perfluorotripropylamine | N(C3F7)3 | CID 67645 - PubChem . [Link]

  • Gluge, J. et al. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC - NIH . [Link]

  • McDonough, C.A. et al. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC - NIH . [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and... - Doc Brown's Chemistry . [Link]

  • Umar, M. et al. Physicochemical properties of some PFASs. | Download Scientific Diagram - ResearchGate . [Link]

  • Perfluorinated Alkyl Substance (PFAS) Analyte Testing and Additional Analytical Evaluation of Relevant Firefighting Foam - DTIC . [Link]

  • 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances . [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety . [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . [Link]

  • PFAS and Worker Health - CDC . [Link]

  • PFAS (Per and Polyfluoroalkyl Substances) / Fluorinated Chemistries - Chemical Safety Facts . [Link]

Sources

3-(Perfluorooctyl)propylamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Perfluorooctyl)propylamine: Structure, Properties, and Advanced Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development exploring the unique potential of this compound. We will delve into its core molecular attributes, synthesis, and pivotal applications, moving beyond simple data recitation to explain the causal relationships that make this molecule a versatile tool in modern chemistry and materials science.

Foundational Understanding: Molecular Identity and Physicochemical Profile

This compound, with CAS Number 139175-50-1, is a fascinating amphiphilic molecule. Its structure is defined by two distinct and functionally opposing segments: a hydrophilic primary amine head and a lipophobic, rigid perfluorooctyl tail.[1] This duality is the cornerstone of its utility, enabling it to interface between aqueous or polar environments and highly fluorinated, non-polar domains.

Molecular Structure

The molecule consists of a C8 perfluorinated carbon chain (the "perfluorooctyl" group) linked to a three-carbon propyl spacer, which is terminated by a primary amine group (-NH₂). This structure imparts unique properties, such as high thermal and chemical stability, derived from the strong carbon-fluorine bonds.

Caption: Molecular structure of this compound.

Core Identifiers and Properties

For clarity and reproducibility in research, a consolidated reference of the molecule's key identifiers and properties is indispensable.

IdentifierValueSource
Molecular Formula C₁₁H₈F₁₇N[2][3][4]
Molecular Weight 477.16 g/mol [1][2][3][4]
CAS Number 139175-50-1[1][2][3]
IUPAC Name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine[2]
Canonical SMILES C(N)CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[3]
InChI Key CVTWASMMVSOPEW-UHFFFAOYSA-N[2]
Physicochemical PropertyValueConditions
Boiling Point 140-141 °C@ 100 Torr
Density 1.602 g/mL@ 25 °C
Refractive Index n20/D 1.326@ 20 °C
Flash Point 210 °C
pKa 9.61 ± 0.10Predicted
Data sourced from ChemicalBook.[3][5]

Synthesis Pathway: A Self-Validating Protocol

The synthesis of this compound requires a robust method that reliably yields the primary amine without significant side products. A multi-step, convergent approach based on a modification of the Gabriel synthesis is often employed due to its high fidelity and scalability.[1] The logic behind this choice is the use of a phthalimide group to protect the nitrogen, which prevents the over-alkylation that is a common issue when using ammonia directly.[1]

Experimental Protocol: Modified Gabriel Synthesis

This protocol is designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.

Step 1: N-Alkylation of Potassium Phthalimide

  • Rationale: To covalently attach the perfluorooctylpropyl chain to the protected nitrogen source.

  • Procedure:

    • In a round-bottom flask under an inert nitrogen atmosphere, dissolve potassium phthalimide in anhydrous dimethylformamide (DMF).

    • Add 3-(perfluorooctyl)propyl iodide to the solution.

    • Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-(3-(perfluorooctyl)propyl)phthalimide.

    • Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

  • Rationale: To cleave the phthalimide protecting group, liberating the desired primary amine. Hydrazine is a highly effective reagent for this cleavage, forming a stable phthalhydrazide precipitate that is easily removed.[1]

  • Procedure:

    • Suspend the dried N-(3-(perfluorooctyl)propyl)phthalimide in ethanol or methanol.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for 4-6 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and acidify with concentrated HCl to ensure all amine is protonated.

    • Filter off the phthalhydrazide precipitate.

    • Evaporate the solvent from the filtrate.

    • Basify the residue with a strong base (e.g., NaOH solution) and extract the free amine into an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield pure this compound.

cluster_CNT Oxidized Carbon Nanotube Surface cluster_F_CNT Functionalized CNT (F-MWCNT) CNT CNT Backbone COOH Carboxylic Acid Group (-COOH) CNT->COOH Oxidation Site Amide Amide Bond (-CO-NH-) COOH->Amide Amine This compound (H₂N-Rₗ-Rբ) Amine->Amide Functional_Group Covalently Bonded Perfluoro-chain (-CO-NH-Rₗ-Rբ) Amide->Functional_Group Forms F_CNT CNT Backbone F_CNT->Functional_Group

Caption: Covalent functionalization of a CNT with this compound.

Fluorous Chemistry and Biphasic Systems

This compound is a quintessential building block in fluorous chemistry. This field leverages the unique property of highly fluorinated compounds to form a third phase, distinct from both aqueous and common organic phases. [1]By tagging a molecule with a perfluorinated chain, its partitioning behavior can be controlled, simplifying purification. For instance, a fluorous-tagged catalyst can be easily recovered from a reaction mixture by a simple liquid-liquid extraction with a perfluorinated solvent.

Drug Development and Bio-Modification

While direct applications in drug molecules are specialized, the principles it embodies are central to modern medicinal chemistry. The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity. [6]Furthermore, derivatives of this amine are used to modify biological molecules. For example, oligonucleotides modified with perfluorinated groups derived from this compound exhibit strong self-assembly into stable, micelle-like structures, a property being explored for novel drug delivery systems. [1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. This compound is classified as a hazardous substance.

GHS ClassificationDetails
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P405, P501
Data sourced from ChemicalBook.
[3]
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its unique amphiphilic structure, combining a reactive amine with a robust perfluorinated tail, provides a gateway to developing advanced materials, simplifying complex chemical purifications, and engineering novel biomolecular assemblies. Understanding its fundamental properties, synthesis logic, and the causality behind its applications empowers researchers to harness its full potential in their work.

References

  • Propylamine . National Institute of Standards and Technology. [Link]

  • Preparation method of 3-ethoxy propylamine.
  • 3-(Perfluorooctyl)propanol | C11H7F17O | CID 2776329 . PubChem - NIH. [Link]

  • Perfluorotripropylamine | N(C3F7)3 | CID 67645 . PubChem. [Link]

  • Perfluoro-N,N-bis(perfluoroethyl)propylamine | C7F17N | CID 101656 . PubChem. [Link]

  • Perfluorinated Alkyl Substance (PFAS) Analyte Testing and Additional Analytical Evaluation of Relevant Firefighting Foam . DTIC. [Link]

  • Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom . PLOS One. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 3-(Perfluorooctyl)propylamine

[1][2]

CAS: 139175-50-1 (Typical) | Formula: C



MW:1234

Executive Summary: The Fluorous Amphiphile

This compound represents a distinct class of fluorous amphiphiles . Unlike standard surfactants that balance hydrophilic and lipophilic (hydrophobic) domains, this molecule introduces a third phase preference: fluorophilicity .[1]

The molecule consists of three distinct functional zones:

  • Fluorous Tail (C

    
    F
    
    
    -):
    Dictates high solubility in perfluorocarbon fluids and immiscibility with standard hydrocarbons at room temperature.[1]
  • Hydrocarbon Spacer (-(CH

    
    )
    
    
    -):
    Insulates the amine from the strong electron-withdrawing effect of the perfluoro-chain, preserving basicity and nucleophilicity.[1]
  • Polar Head (-NH

    
    ):  Provides a handle for chemical ligation (e.g., amide coupling) and pH-dependent solubility switching.[1]
    

Core Application Insight: The primary utility of this compound lies in its ability to drag attached molecules into a fluorous phase (Fluorous Solid Phase Extraction, F-SPE) or to orient spontaneously at air-liquid interfaces to lower surface energy.[1]

Physicochemical Solubility Landscape

The solubility of this compound is governed by the "Like Dissolves Like" principle, but with a specific hierarchy of interactions: Fluorous > Polar/H-Bonding > Lipophilic .

Table 1: Solvent Compatibility Matrix

Data synthesized from standard fluorous partition coefficients (Horváth & Gladysz models).[1][2]

Solvent ClassRepresentative SolventsSolubility Rating (25°C)Phase Behavior & Notes
Fluorous (Host) FC-72, FC-770, PerfluorohexaneHigh (>100 mg/mL) Forms clear, stable solutions.[1][2][4] Ideal for stock solution preparation.
Hybrid/Bridging Benzotrifluoride (BTF)High The "Universal Solvent" for fluorous chemistry.[2][4] Dissolves both the amine and organic co-reactants.
Polar Organic Methanol, Ethanol, THFModerate to High Soluble due to the amine head group.[1][2][4] Methanol is often used as the organic phase in biphasic separations.
Aprotic Polar DMF, DMSO, AcetonitrileLow to Moderate Often requires heating.[1][2][4] The fluorous tail drives phase separation upon cooling or water addition.
Hydrocarbon Hexane, Toluene, BenzeneImmiscible / Low Critical: Exhibits a miscibility gap at RT.[1][2][4] Forms a biphasic system (emulsion) unless heated above the Critical Solution Temperature (CST).[1]
Aqueous Water (pH 7)Insoluble Forms surface films or micelles.[1][2][4]
Acidic Aqueous 1M HCl / Acetic AcidDispersible/Soluble Protonation (-NH

) creates a cationic surfactant, increasing water/alcohol solubility.[1][2][4]

Mechanistic Insight: The Solubility "Switch"

The utility of this amine relies on manipulating the Fluorophobic Effect . Standard organic solvents (hydrocarbons) interact via London dispersion forces that are electronically distinct from the low-polarizability interactions of the perfluoro-chain.[5]

Temperature-Dependent Miscibility (Thermomorphic Behavior)

In solvents like toluene or hexane, the amine exhibits a sharp Critical Solution Temperature (CST) .[1]

  • Below CST (e.g., 25°C): The system is biphasic (Fluorous amine separates from organic solvent).[1]

  • Above CST (e.g., 60-80°C): The system becomes monophasic (Homogeneous solution).[1]

  • Application: Perform reactions at high temperature (homogeneous), then cool to separate the fluorous reagent (heterogeneous).

pH-Dependent Partitioning

The amine functionality allows for "Acid-Base Switching."

  • Neutral State (R-NH

    
    ):  Partitions preferentially into Fluorous Solvents or BTF.[1]
    
  • Protonated State (R-NH

    
    ):  Ionic character disrupts fluorous solvation, forcing the molecule to the interface or into a polar organic layer (e.g., MeOH/Water).[1]
    

Experimental Workflows

Protocol A: Preparation of Stable Stock Solutions

Avoid glass adsorption losses by using fluoropolymer (PFA/FEP) or silanized glass containers.[1]

  • Selection: Choose Benzotrifluoride (BTF) for general reactivity or Perfluorohexane (FC-72) for strict fluorous partitioning.[1]

  • Weighing: Weigh the amine rapidly; perfluorinated chains can be electrostatic and "fluffy."

  • Dissolution: Add solvent to achieve 10–50 mM concentration.

    • Note: If using THF or DCM, sonication (30 sec) may be required to disrupt fluorous aggregates (micelles).[1]

  • Verification: Solution must be optically clear. Any turbidity indicates aggregation or moisture contamination (fluorous amines can form hydrates).[1]

Protocol B: Fluorous Biphasic Separation (Purification)

Use this workflow to remove excess amine after a reaction.[1]

  • System Setup: Create a biphasic system using FC-72 (Fluorous Phase) and Methanol (Organic Phase) .[1]

  • Partitioning:

    • Dissolve the crude reaction mixture in the minimum volume of BTF (if needed to load), then dilute with Methanol.

    • Add an equal volume of FC-72.

  • Extraction: Vortex vigorously for 60 seconds.

  • Settling: Centrifuge (2000 rpm, 2 min) or let stand.

    • Bottom Layer: Fluorous phase (Contains this compound and fluorous byproducts).[1]

    • Top Layer: Methanol phase (Contains non-fluorous organic product).[1]

  • Recovery: Siphon the top layer. The fluorous amine remains sequestered in the bottom layer.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Separation).

SolubilityLogicStartStart: this compoundGoalWhat is the Goal?Start->GoalReactionChemical Synthesis(Homogeneous Condition)Goal->ReactionReactivitySeparationPurification / Extraction(Heterogeneous Condition)Goal->SeparationCleanupSolvent_BTFUse Benzotrifluoride (BTF)(Universal Solubility)Reaction->Solvent_BTFHigh Solubility req.Solvent_HybridUse Hybrid Solvent System(THF/BTF or Toluene @ 80°C)Reaction->Solvent_HybridStandard ReagentsBiphasicFluorous Biphasic System (FBS)Separation->BiphasicPhase_FFluorous Phase (Bottom)Solvent: FC-72 or FC-770Retains: Fluorous AmineBiphasic->Phase_FPartition Coeff > 99:1Phase_OOrganic Phase (Top)Solvent: MeOH or MeCNRetains: Organic ProductBiphasic->Phase_O

Caption: Decision tree for solvent selection emphasizing the transition from homogeneous reaction media to heterogeneous purification systems.

References & Authoritative Grounding

  • Horváth, I. T., & Rábai, J. (1994).[1][6] Facile Catalyst Separation Without Water: Fluorous Biphasic Hydroformylation of Olefins. Science. (Foundational text on Fluorous Biphasic Systems and solubility principles). [1][2]

  • Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. (Comprehensive review of fluorous solvent partition coefficients).

  • Studer, A., et al. (1997).[1] Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science. (Details on using fluorous tags like perfluorooctyl groups for solubility switching). [1][2]

  • Sigma-Aldrich / Merck . Technical Bulletin: Fluorous Solvents and Reagents. (General handling data for perfluorinated alkyl amines).

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1] While chemically stable, perfluorinated compounds are persistent in the environment and should be disposed of via dedicated halogenated waste streams.

Safe Laboratory Handling and Storage Procedures for 3-(Perfluorooctyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-(Perfluorooctyl)propylamine (CAS 139175-50-1). As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound demands rigorous adherence to safety protocols, not only due to its immediate toxicological profile but also because of its environmental persistence. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the environment.

Compound Profile and Hazard Analysis

A foundational understanding of the physicochemical and toxicological properties of this compound is critical to appreciating the causality behind the required safety protocols. This compound is a fluorinated organic amine, utilized in research for its ability to impart unique properties like thermal stability and modified solubility to other molecules.[1] Its structure, combining a reactive primary amine group with a stable perfluorooctyl chain, presents a dual-natured hazard profile.

The primary amine renders the molecule corrosive and reactive, particularly with acids and their derivatives.[1] The perfluoroalkyl chain contributes to the compound's persistence and raises handling considerations aligned with other PFAS compounds.

Table 1: Physicochemical & Toxicological Profile

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine[2][3]
CAS Number 139175-50-1[2][3]
Molecular Formula C11H8F17N[2]
Molecular Weight 477.16 g/mol [2][3]
Appearance Colorless Liquid (Typical)[4]
Boiling Point 140-141 °C @ 100 Torr[2]
Density 1.602 g/mL at 25 °C[2]
Flash Point 210 °C[2]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H302/H311/H331: Harmful/Toxic if swallowed, in contact with skin, or if inhaled. H335: May cause respiratory irritation. H402: Harmful to aquatic life.[2][5]
Signal Word Danger[2][5]

Pre-Operational Risk Assessment & Control Planning

Before any manipulation of this compound, a thorough risk assessment is mandatory. The core principle is to implement a hierarchy of controls to minimize exposure potential.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to reduce exposure by isolating the hazard from the personnel.[6]

  • Containment: All work involving this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood or other approved containment system.[7] This is non-negotiable and serves to prevent inhalation of vapors and containment of any accidental releases.

  • Ventilation: The fume hood must have a demonstrated and documented face velocity that meets institutional and regulatory standards (typically 80-120 feet per minute).

  • Grounding: For procedures involving the transfer of significant quantities of the liquid, especially with non-polar solvents, all metal equipment must be grounded and bonded to prevent the buildup of static electricity, which could be an ignition source for flammable solvents.[5][8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense. The selection must be based on the specific hazards of this compound, namely its corrosivity and toxicity upon dermal contact.[5]

Table 2: Personal Protective Equipment (PPE) Selection Guide

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Storage Retrieval Nitrile gloves (double-gloved recommended)Safety glasses with side shieldsNot typically required if container is sealedLab coat
Weighing/Transfer Double-gloved with nitrile or neoprene glovesChemical splash goggles AND a full-face shieldNot required if performed in a certified fume hoodChemical-resistant apron over a lab coat
Reaction Setup Double-gloved with nitrile or neoprene glovesChemical splash goggles AND a full-face shieldNot required if performed in a certified fume hoodChemical-resistant apron over a lab coat
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., Butyl rubber)Chemical splash goggles AND a full-face shieldAir-purifying respirator (APR) with organic vapor/acid gas cartridges may be required depending on spill sizeChemical-resistant suit or coveralls

Causality Note: Double-gloving is recommended because no single glove material can provide indefinite protection. The outer glove absorbs the primary contamination, and the inner glove provides a secondary barrier in case of failure or during the doffing process. A face shield is required in addition to goggles because of the severe corrosive nature of the compound, which can cause devastating tissue damage upon facial splash.[5][6]

Workflow Visualization

A systematic workflow ensures that all safety considerations are addressed sequentially.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_retrieve Retrieve from Storage prep_setup->handle_retrieve handle_weigh Weigh / Measure handle_retrieve->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_react Perform Experiment handle_transfer->handle_react post_decon Decontaminate Surfaces & Glassware handle_react->post_decon post_waste Segregate & Label Waste post_decon->post_waste post_store Return to Storage post_waste->post_store post_doff Doff PPE Correctly post_store->post_doff

Caption: Safe Handling Workflow for this compound.

Standard Operating Procedures (SOPs)

These protocols provide step-by-step methodologies for common laboratory manipulations. They should be adapted to specific experimental contexts and incorporated into your laboratory's Chemical Hygiene Plan, in accordance with OSHA standards.[9]

SOP 1: Weighing and Transfer
  • Preparation: Verify fume hood certification is current. Don all PPE as specified in Table 2 for "Weighing/Transfer". Place an absorbent, plastic-backed liner on the fume hood work surface.

  • Equipment Staging: Place analytical balance, receiving vessel, spatulas (non-sparking tools recommended), and waste container inside the fume hood.[5][8]

  • Tare Vessel: Place the receiving vessel on the balance and tare to zero.

  • Aliquot Transfer: Remove the cap from the this compound container. Carefully and slowly pour or pipette the desired amount into the tared receiving vessel. Avoid splashing. For solids, use a clean spatula.

  • Seal and Clean: Immediately and securely recap the primary container. Use a disposable wipe lightly dampened with an appropriate solvent (e.g., isopropanol) to clean any residue from the outside of the container and tools used. Dispose of the wipe in the designated PFAS waste container.

  • Finalize: Record the final weight. Proceed with the experimental setup within the fume hood.

SOP 2: Decontamination of Glassware and Surfaces

Due to the persistent nature of PFAS, specific decontamination procedures are required to prevent cross-contamination.[10]

  • Initial Rinse: Triple rinse all contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble. Collect all rinsate as hazardous waste.

  • Detergent Wash: Wash the rinsed equipment with a laboratory detergent known to be free of fluoro-surfactants (e.g., Luminox®).[10] Scrub all surfaces thoroughly.

  • Water Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized, PFAS-free water.[10]

  • Drying: Allow equipment to air-dry on a clean surface. Do not use heat for drying unless ventilation is adequate.

  • Surface Decontamination: For work surfaces, use a detergent solution followed by a water rinse, ensuring all wipes and absorbent materials are disposed of as PFAS-contaminated waste.[7]

Storage & Waste Management

Storage

Proper storage is essential to prevent accidental release and degradation.

  • Location: Store in a locked, dedicated cabinet for corrosive and toxic materials.[5] The storage area should be cool, dry, and well-ventilated.

  • Container: Keep the container tightly closed.[5] Ensure the original manufacturer's label is intact and legible.

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides. The primary amine group can react exothermically with these substances.[1]

Waste Management

PFAS waste management is under intense scrutiny, and proper disposal is a critical component of responsible chemical stewardship.[11]

  • Segregation: All waste contaminated with this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7] This includes:

    • Unused or excess chemical.

    • Contaminated solvents and rinsates.

    • Contaminated PPE (gloves, aprons, wipes).

    • Contaminated labware (pipette tips, liners).

  • Disposal: Disposal must be handled through your institution's Environmental Health & Safety (EHS) office.[7] Do not pour this chemical down the drain. The current recommended disposal technologies for PFAS waste are high-temperature incineration or permanent sequestration in specialized landfills.[11][12]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is vital. All personnel using this chemical must know the location of safety showers, eyewash stations, and spill kits.

Emergency Logic Tree

G start EMERGENCY skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest spill Spill start->spill skin_wash skin_wash skin->skin_wash Immediately flush with water for 15+ min Remove contaminated clothing eye_wash eye_wash eye->eye_wash Immediately flush with water for 15+ min Remove contact lenses if possible inhale_fresh inhale_fresh inhale->inhale_fresh Move to fresh air ingest_rinse ingest_rinse ingest->ingest_rinse Rinse mouth with water DO NOT induce vomiting spill_alert spill_alert spill->spill_alert Alert others in the area skin_med skin_med skin_wash->skin_med Seek IMMEDIATE medical attention eye_med eye_med eye_wash->eye_med Seek IMMEDIATE medical attention inhale_med inhale_med inhale_fresh->inhale_med Seek IMMEDIATE medical attention ingest_med ingest_med ingest_rinse->ingest_med Seek IMMEDIATE medical attention spill_eval spill_eval spill_alert->spill_eval Assess spill size & location spill_small spill_small spill_eval->spill_small Small spill? spill_large spill_large spill_eval->spill_large Large spill? spill_kit spill_kit spill_small->spill_kit Use spill kit with appropriate PPE Absorb, collect, and place in waste container spill_evac spill_evac spill_large->spill_evac Evacuate the area Contact EHS / Emergency Response

Caption: Emergency Response Logic Tree.

Specific First Aid Measures
  • Skin Contact: This is a corrosive material.[5] Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Causes severe eye damage.[5] Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Inhalation: May cause respiratory irritation. Move the affected person to fresh air and keep them comfortable for breathing.[5] If symptoms develop, seek immediate medical attention.

  • Ingestion: Toxic if swallowed.[5] Rinse mouth thoroughly with water. Do NOT induce vomiting, as this can cause perforation of the esophagus.[5] Seek immediate medical attention.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tripropylamine, 98%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 3-Diethylamino Propylamine. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from [Link]

  • NuGeneration Technologies, LLC. (2015). Safety Data Sheet: Reclaimed Perfluorotripropylamine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Preventing PFAS Exposure. Retrieved from [Link]

  • FPS Public Health. (n.d.). Practical tips to minimize PFAS exposure. Retrieved from [Link]

  • PubChem. (n.d.). Perfluorotripropylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Standard Operating Procedure: Equipment Decontamination. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • Camus-Génot, V., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Meaningful and Achievable Steps You Can Take to Reduce Your Risk. Retrieved from [Link]

  • RJ Lee Group. (n.d.). Understanding PFAS Cleanup: Effective Strategies and Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Managing and treating per- and polyfluoroalkyl substances (PFAS) in membrane concentrates. Retrieved from [Link]

  • Ivey International. (n.d.). PFAS Equipment Decontamination Case Study. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Per- and Polyfluoroalkyl Substances in Food Packaging. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes. Retrieved from [Link]

  • PubChem. (n.d.). Perfluoro-N,N-bis(perfluoroethyl)propylamine. Retrieved from [Link]

  • CSIRO. (2026). Learning how to destroy PFAS – down to the tiniest airborne particles. Retrieved from [Link]

  • Arizona State University Environmental Health and Safety. (2023). Hydrofluoric Acid Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • ResearchGate. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. Retrieved from [Link]

Sources

Technical Deep Dive: Fluorinated Surface Modifying Agents in Biomedical R&D

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for R&D professionals. It prioritizes mechanistic understanding, reproducible protocols, and regulatory pragmatism.

Executive Summary: The Surface Segregation Paradigm

In drug development and medical device engineering, the interface is often the point of failure. Protein adsorption, thrombosis, high friction, and non-specific binding are surface phenomena that compromise bulk material performance. Fluorinated Surface Modifying Agents (SMAs) offer a unique solution through the thermodynamic principle of surface segregation .

Unlike bulk fluoropolymers (e.g., solid PTFE), SMAs are additives or coatings that migrate spontaneously to the air-material interface during processing. This creates a "fluorinated skin" (~1–10 nm thick) that imparts the low surface energy and inertness of Teflon™ to substrates like polyurethanes, polysulfones, or glass, without compromising their bulk mechanical properties.

This guide details the mechanism, application protocols, and regulatory landscape of utilizing fluorinated SMAs in biomedical contexts.

Molecular Architecture & Mechanism

The utility of fluorinated SMAs rests on the unique physics of the Carbon-Fluorine (C-F) bond.

The Thermodynamic Driving Force

The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol) and possesses extremely low polarizability. This results in weak London dispersion forces and, consequently, exceptionally low surface energy (as low as 6–10 mN/m for


 groups).

In a multi-component system (e.g., a fluorinated block copolymer mixed into a polyurethane base), the system seeks to minimize its total Gibbs Free Energy (


). Since the interface with air represents a high-energy state for the bulk polymer, the fluorinated segments—having the lowest surface energy—migrate to the surface to lower the interfacial tension.
Visualization: Mechanism of Surface Segregation

The following diagram illustrates the thermodynamic migration of fluorinated end-groups to the surface during the curing or annealing phase.

SurfaceSegregation cluster_0 Phase 1: Homogeneous Mixing cluster_1 Phase 2: Processing (Annealing/Curing) Mix Polymer Matrix + SMA (Random Distribution) Mobility Thermal Energy Increases Chain Mobility Mix->Mobility Heat/Solvent Evap Drive Thermodynamic Drive: Minimize Interfacial Energy Mobility->Drive Surface Fluorinated Surface Layer (Low Surface Energy) Drive->Surface SMA Migration Bulk Bulk Polymer Matrix (Mechanical Strength Retained) Drive->Bulk Bulk Stabilization

Caption: Thermodynamic migration of fluorinated moieties to the air-polymer interface to minimize free energy.

Chemistry Classes & Biomedical Applications

Fluorinated Silanes (Covalent Coatings)
  • Chemistry: Perfluoroalkylsilanes (e.g., 1H,1H,2H,2H-Perfluorooctyltriethoxysilane).[1]

  • Mechanism: Hydrolysis of alkoxy groups followed by condensation with surface hydroxyls (-OH).

  • Application: Microfluidics (preventing wetting in droplet generation), glass vial treatment (preventing protein delamination/adsorption).

Surface Modifying Macromolecules (SMMs)
  • Chemistry: Fluorinated polyurethanes or block copolymers with fluorinated "soft" blocks or end-groups.

  • Mechanism: Passive migration (blending).

  • Application: Catheters and blood-contacting devices.[2][3] The fluorinated surface reduces protein adsorption (fibrinogen), thereby delaying the coagulation cascade and reducing thrombogenicity.

Comparative Data: Surface Properties
Agent ClassSubstrateMethodWater Contact Angle (Static)Application Focus
Control (Unmodified) Polyurethane (PEU)N/A~70°Base Material
Fluorinated SMM Polyurethane (PEU)Melt Blend (2% w/w)110°–120°Catheters, Vascular Grafts
Fluoro-Silane Glass / PDMSVapor/Dip Coat105°–115°Microfluidics, Vials
PFPE Oxide SiO2Dip Coat>120°Anti-fingerprint, Optical

Experimental Protocols

Protocol A: Covalent Silanization of Microfluidic Devices (Glass/PDMS)

Rationale: Direct silanization creates a robust, chemically bonded monolayer. Plasma activation is critical to generate the -OH sites required for silane anchoring.

Reagents:

  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (F-Silane)[1]

  • Anhydrous Ethanol or Fluorinated Oil (e.g., HFE-7500)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Activation: Expose substrate (Glass/PDMS) to Oxygen Plasma (30s, 50W). Goal: Generate surface hydroxyl (-OH) groups.

  • Preparation: Prepare a 1% (v/v) solution of F-Silane in ethanol. Add 0.1% acetic acid to catalyze hydrolysis.

  • Deposition: Immerse substrate immediately after plasma treatment. Incubate for 30–60 minutes at room temperature.

  • Rinse: Wash 3x with pure ethanol to remove unbound silane oligomers.

  • Cure: Bake at 80°C for 2 hours. Goal: Drive the condensation reaction (Si-O-Si bond formation) and crosslinking.

Silanization Substrate Substrate (Glass/PDMS) Plasma O2 Plasma (Generate -OH) Substrate->Plasma Dip Dip Coating (Silane Solution) Plasma->Dip <10 min delay Cure Thermal Cure (80°C, 2hr) Dip->Cure Condensation Result Hydrophobic Monolayer Cure->Result

Caption: Covalent modification workflow ensuring silane grafting via hydroxyl activation.

Protocol B: Passive Migration (SMM Blending)

Rationale: For thermoplastics, blending is superior to coating as it is self-healing. If the surface is damaged, the reservoir of SMM in the bulk can re-segregate to the surface upon annealing.

Workflow:

  • Dosing: Add Fluorinated SMM (typically 0.5% – 2.0% w/w) to the base polymer resin (e.g., Polyurethane pellets).

  • Compounding: Twin-screw extrusion or solvent casting. Ensure complete homogenization.

  • Fabrication: Injection mold or cast the film.

  • Annealing (Critical Step): Heat the finished part to

    
     (glass transition) of the bulk polymer for 1–4 hours. Goal: Provide sufficient molecular mobility for the fluorinated tails to migrate to the surface.
    

Characterization: The Self-Validating System

Trustworthiness in surface modification comes from rigorous characterization. A simple static contact angle is insufficient.[4]

Contact Angle Hysteresis

Measure both Advancing (


)  and Receding (

)
contact angles.
  • High

    
     (>110°):  Indicates successful fluorination.
    
  • Low Hysteresis (

    
    ):  Indicates a uniform, smooth monolayer. High hysteresis suggests "patchy" coverage or physical roughness.
    
X-Ray Photoelectron Spectroscopy (XPS)

Use Angle-Resolved XPS (AR-XPS) to validate surface segregation.

  • Takeaway: At shallow takeoff angles (10°), the Fluorine/Carbon (F/C) ratio should be significantly higher than at steep angles (90°), confirming the fluorinated species are concentrated at the top 1–5 nm.

Regulatory & Safety Considerations (PFAS Context)

The regulatory landscape for fluorinated compounds is shifting rapidly due to concerns over Per- and Polyfluoroalkyl Substances (PFAS).[2][5]

  • REACH (EU) & EPA (USA): Broad restrictions are proposed for PFAS.[5]

  • Medical Exemption ("Essential Use"): Currently, many fluoropolymers in medical devices (e.g., PTFE liners, fluorinated coatings) are considered "essential uses" where no viable alternative exists for patient safety (biocompatibility/thrombogenicity).

  • R&D Strategy:

    • Prioritize polymeric fluorinated additives (high molecular weight) over small molecule surfactants (e.g., PFOA/PFOS), as polymers are generally less bioaccumulative and less mobile in the environment.

    • Document the "Essential Use" case: Demonstrate that non-fluorinated alternatives (e.g., silicones, PEG) fail to meet performance criteria (e.g., chemical resistance or specific protein repulsion).

References

  • Mechanisms of Surface Segregation

    • Prediction of Surface Segregation of Fluorinated Additives from Measurement of Wettability Properties.[6] Langmuir (2024).[6] Link

  • Biomedical Applications (SMMs)

    • Fluorinated surface-modifying macromolecules: Modulating adhesive protein and platelet interactions.[7] J Biomed Mater Res. (2002).[7] Link

  • Silanization Protocols

    • Fluorinated Silane-Modified Filtroporation Devices Enable Gene Knockout.[8] ACS Appl. Mater. Interfaces (2023). Link

  • Regulatory Landscape

    • Transitioning Away from PFAS in Medical Device Coatings.[3][9] Hydromer (2025).[7][9][10][11] Link

  • Characterization Standards

    • Surface-wetting characterization using contact-angle measurements.[4][6][12][13] Nature Protocols (2018). Link

Sources

Methodological & Application

Application Notes and Protocols for 3-(Perfluorooctyl)propylamine in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking Superior Surface Performance with 3-(Perfluorooctyl)propylamine

In the relentless pursuit of high-performance materials, surface properties are paramount. The ability of a coating to repel water and oils, resist chemical degradation, and withstand mechanical abrasion dictates its lifespan and efficacy. This compound, a fluorinated organic compound, has emerged as a critical component in the formulation of advanced coatings that exhibit exceptional durability and unique surface characteristics.

The molecular architecture of this compound, featuring a perfluorooctyl chain and a primary amine group, is the key to its functionality. The long fluorinated tail is both hydrophobic and oleophobic, creating a low-energy surface that repels a wide range of liquids. Simultaneously, the reactive primary amine group allows for covalent integration into various polymer matrices, ensuring the permanence of these desirable properties.

This technical guide provides an in-depth exploration of the application of this compound in polyurethane, epoxy, and acrylic coating systems. It is designed to equip researchers and formulators with the foundational knowledge and practical protocols necessary to leverage this powerful molecule in the development of next-generation high-performance coatings.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValue
CAS Number 86366-20-5
Molecular Formula C₁₁H₈F₁₇N
Molecular Weight 477.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 140-141 °C at 100 Torr
Density 1.602 g/mL at 25 °C
Refractive Index n20/D 1.326

Mechanism of Action: The Science of Surface Modification

The efficacy of this compound as a coating additive is rooted in the principles of surface energy and molecular orientation. The strong carbon-fluorine bonds in the perfluoroalkyl chain are highly stable and create a non-polar, low-energy surface.[1] When incorporated into a coating formulation, these fluorinated chains migrate to the air-coating interface during the curing process. This migration is driven by the thermodynamic incompatibility of the fluorinated segments with the bulk of the polymer matrix and their tendency to minimize surface energy. The result is a densely packed layer of perfluorooctyl groups oriented outwards, creating a robust barrier against environmental factors.

G cluster_coating Coating Cross-Section Bulk_Polymer Bulk Polymer Matrix (Polyurethane, Epoxy, Acrylic) Migration Migration during Curing Bulk_Polymer->Migration Thermodynamic Driving Force Surface Air-Coating Interface F_Amine This compound (Added to formulation) F_Amine->Bulk_Polymer Dispersion Oriented_Layer Oriented Perfluorooctyl Chains (Low Surface Energy) Migration->Oriented_Layer Self-Assembly at Surface

Application in Polyurethane Coatings: Enhancing Durability and Repellency

Polyurethane coatings are renowned for their flexibility, abrasion resistance, and chemical inertness. The incorporation of this compound can significantly enhance these properties, particularly in two-component systems. The primary amine group of the fluorinated additive readily reacts with the isocyanate groups of the polyisocyanate component, forming urea linkages and covalently bonding the perfluoroalkyl chain into the polyurethane network.[1]

Protocol for Formulation of a Two-Component Fluorinated Polyurethane Coating

This protocol outlines the preparation of a model two-component polyurethane clear coat modified with this compound.

Materials:

  • Polyol Component (e.g., Polyester or Polyether Polyol)

  • Polyisocyanate Component (e.g., Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI))

  • This compound

  • Suitable Solvent (e.g., a mixture of xylene and ethyl acetate)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Substrate for coating (e.g., pre-cleaned steel or aluminum panels)

Procedure:

  • Preparation of Component A (Polyol Component):

    • In a clean, dry reaction vessel, add the polyol resin and the solvent mixture.

    • Stir at room temperature until a homogenous solution is obtained.

    • Add this compound to the mixture. The concentration can be varied (e.g., 0.5-5.0 wt% based on total resin solids) to optimize performance.

    • Continue stirring for 15-20 minutes to ensure uniform dispersion.

    • Add the catalyst (DBTDL) according to the manufacturer's recommendation and stir for another 5 minutes.

  • Preparation of Component B (Isocyanate Component):

    • In a separate, dry container, add the polyisocyanate resin.

  • Mixing and Application:

    • Just before application, add Component B to Component A in the stoichiometric ratio recommended by the resin manufacturer.

    • Mix thoroughly for 2-3 minutes, avoiding excessive air entrapment.

    • Allow an induction time of 10-15 minutes.

    • Apply the coating to the prepared substrate using a suitable method (e.g., spray, dip, or bar coating) to achieve the desired dry film thickness.

  • Curing:

    • Allow the coated substrate to cure at ambient temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 60-80°C) for 1-2 hours, or as recommended for the specific polyurethane system.

G Start Start Prep_A Prepare Component A: Polyol, Solvent, This compound, Catalyst Start->Prep_A Prep_B Prepare Component B: Polyisocyanate Start->Prep_B Mix Mix Component A and B Prep_A->Mix Prep_B->Mix Induction Induction Time (10-15 min) Mix->Induction Apply Apply Coating to Substrate Induction->Apply Cure Cure Coating (Ambient + Thermal) Apply->Cure End End Cure->End

Application in Epoxy Coatings: A Novel Curing and Surface Modifying Agent

Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical strength. The primary amine group of this compound can act as a curing agent for epoxy resins, participating in the ring-opening polymerization of the epoxide groups.[2] This dual functionality allows it to be both a cross-linker and a surface-modifying agent, imparting hydrophobicity and oleophobicity to the cured epoxy system.

Protocol for Formulation of a Fluorinated Epoxy Coating

This protocol describes the use of this compound as a co-curing agent in a standard two-component epoxy system.

Materials:

  • Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

  • Conventional Amine Curing Agent (e.g., Polyamidoamine or Cycloaliphatic amine)

  • This compound

  • Solvent (if required, e.g., xylene or a ketone)

  • Substrate for coating (e.g., concrete or steel)

Procedure:

  • Preparation of the Curing Agent Blend:

    • In a suitable container, blend the conventional amine curing agent with this compound. The ratio can be adjusted to control the curing characteristics and the final surface properties. A starting point could be a 10:1 to 5:1 molar ratio of conventional amine to fluorinated amine.

  • Mixing and Application:

    • Add the epoxy resin to the curing agent blend. The stoichiometry should be calculated based on the amine hydrogen equivalent weight (AHEW) of the blend and the epoxy equivalent weight (EEW) of the resin.

    • Mix the components thoroughly until a uniform mixture is achieved.

    • If necessary, add solvent to adjust the viscosity for the chosen application method.

    • Apply the formulated epoxy coating to the prepared substrate.

  • Curing:

    • Allow the coating to cure according to the recommendations for the primary curing agent, which may involve ambient curing for several days or an accelerated cure at a moderate temperature.

Application in Acrylic Coatings: Surface Modification through Copolymerization

Acrylic resins are valued for their excellent weatherability and optical clarity. This compound can be incorporated into acrylic coatings to enhance their hydrophobic and anti-soiling properties. One effective method is to first react the primary amine with an acrylic monomer containing a reactive group (e.g., an isocyanate or epoxy group) to form a fluorinated acrylic monomer, which is then copolymerized with other acrylic monomers.

Protocol for the Synthesis of a Fluorinated Acrylic Resin

This protocol provides a general procedure for the synthesis of a fluorinated acrylic copolymer.

Materials:

  • Acrylic Monomers (e.g., Methyl methacrylate (MMA), Butyl acrylate (BA))

  • Functional Acrylic Monomer (e.g., Isocyanatoethyl methacrylate (IEM) or Glycidyl methacrylate (GMA))

  • This compound

  • Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene or Methyl isobutyl ketone - MIBK)

Procedure:

  • Synthesis of the Fluorinated Monomer (Adduct Formation):

    • In a reaction flask equipped with a stirrer and under a dry atmosphere, dissolve the functional acrylic monomer (IEM or GMA) in a suitable solvent.

    • Slowly add an equimolar amount of this compound to the solution while stirring. The reaction is typically exothermic and should be controlled.

    • Continue stirring at room temperature or slightly elevated temperature until the reaction is complete (can be monitored by FTIR spectroscopy).

  • Copolymerization:

    • In a separate reactor, charge the main acrylic monomers (MMA, BA) and the solvent.

    • Add the synthesized fluorinated acrylic monomer to the reactor. The amount will determine the fluorine content of the final polymer.

    • Heat the mixture to the desired reaction temperature (e.g., 70-80°C).

    • Dissolve the radical initiator (AIBN) in a small amount of solvent and add it to the reactor to initiate the polymerization.

    • Maintain the reaction temperature for several hours until the desired monomer conversion is achieved.

  • Formulation into a Coating:

    • The resulting fluorinated acrylic resin solution can then be formulated into a coating by adding other components such as pigments, fillers, and other additives as required.

G Monomers Acrylic Monomers (MMA, BA) Copolymerization Radical Copolymerization (with Initiator) Monomers->Copolymerization Functional_Monomer Functional Monomer (e.g., IEM, GMA) Adduct Fluorinated Acrylic Monomer (Adduct) Functional_Monomer->Adduct F_Amine This compound F_Amine->Adduct Adduct->Copolymerization F_Acrylic_Resin Fluorinated Acrylic Resin Copolymerization->F_Acrylic_Resin

Performance Evaluation of Fluorinated High-Performance Coatings

The performance of coatings modified with this compound should be rigorously evaluated using standardized testing methods.

Quantitative Performance Data

The following table summarizes the expected performance enhancements. Actual values will depend on the specific coating system, substrate, and concentration of the additive.

Performance MetricTest MethodTypical Result for Standard CoatingExpected Result with this compound
Water Contact Angle Sessile Drop Method70-80°>110° (Hydrophobic)[3]
Oil Contact Angle Sessile Drop Method<20°>60° (Oleophobic)
Abrasion Resistance ASTM D4060 (Taber Abraser)VariesImproved wear resistance[4]
Chemical Resistance ASTM D1308VariesEnhanced resistance to acids, bases, and solvents[1]
Adhesion ASTM D3359 (Cross-hatch)VariesMaintained or improved adhesion
Weathering Resistance ASTM G154 (QUV) / ASTM G155 (Xenon Arc)VariesImproved gloss and color retention[5]
Detailed Testing Protocols

1. Hydrophobicity and Oleophobicity Assessment (Contact Angle Measurement)

  • Apparatus: Contact angle goniometer.

  • Procedure:

    • Place a drop of deionized water (for hydrophobicity) or a standard oil like diiodomethane (for oleophobicity) on the surface of the cured coating.[6]

    • Use the goniometer's software to measure the angle between the liquid droplet and the coating surface.

    • Take measurements at multiple locations on the sample to ensure statistical relevance.

2. Abrasion Resistance

  • Apparatus: Taber Abraser with specified abrasive wheels and load.

  • Procedure (ASTM D4060):

    • Mount the coated panel on the turntable of the Taber Abraser.

    • Select the appropriate abrasive wheels (e.g., CS-10 or CS-17) and load (e.g., 500 or 1000 g).

    • Subject the panel to a specified number of abrasion cycles.

    • Evaluate the coating for wear, typically by measuring the weight loss of the panel or by visual inspection of the wear track.

3. Chemical Resistance

  • Procedure (ASTM D1308):

    • Apply various chemical reagents (e.g., 10% HCl, 10% NaOH, xylene, ethanol) to the surface of the coating using a saturated patch or by spotting.

    • Cover the spots with a watch glass to prevent evaporation.

    • After a specified exposure time (e.g., 24 hours), remove the reagents and inspect the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.

4. Durability and Weathering

  • Apparatus: QUV Accelerated Weathering Tester or Xenon Arc Weathering Chamber.

  • Procedure (ASTM G154/G155):

    • Place the coated panels in the weathering chamber.

    • Expose the panels to alternating cycles of UV light and moisture condensation at controlled temperatures to simulate outdoor weathering.

    • Periodically remove the panels and evaluate them for changes in gloss, color, chalking, and other signs of degradation.

Conclusion: A Versatile Tool for Advanced Coating Formulation

This compound is a highly effective and versatile additive for creating high-performance coatings with superior surface properties. Its unique molecular structure allows for its incorporation into a variety of polymer systems, including polyurethanes, epoxies, and acrylics, where it imparts durable hydrophobicity, oleophobicity, and enhanced resistance to environmental and chemical challenges. The protocols and data presented in this guide provide a solid foundation for researchers and formulators to explore the full potential of this remarkable molecule in their own coating development efforts. By understanding the underlying chemistry and applying rigorous testing methodologies, it is possible to engineer coatings that meet the most demanding performance requirements.

References

  • US4997684A - Method of using perfluoroalkylsilanes to lower the surface energy of glass - Google P
  • Synthesis of a furfural-based DOPO-containing co-curing agent for fire-safe epoxy resins. (URL: not available)
  • Polyurethane - Wikipedia. (URL: [Link])

  • Fluorine Based Superhydrophobic Coatings - MDPI. (URL: [Link])

  • (PDF) Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites - ResearchGate. (URL: [Link])

  • Surface properties of acrylic coatings containing perfluoropolyether chains - ResearchGate. (URL: [Link])

  • Fluorinated acrylic copolymers: Part I: Study of clear coatings - ResearchGate. (URL: [Link])

  • The Surface Properties and Corrosion Resistance of Fluorinated Polyurethane Coatings | Request PDF - ResearchGate. (URL: [Link])

  • US5075378A - Coating of an epoxy resin, fluorocarbon polymer fluorinated curing agent - Google P
  • Synthesis of self-curing epoxy (SEP)/perfluorooctyl triethoxysilane (POTS) - ResearchGate. (URL: [Link])

  • Durability of Fuluoropolymer Coating System in Severe Environment - Lumiflon FEVE Resins. (URL: [Link])

  • Top 10 Outdoor Weathering Standards You Should Know - Atlas-Mts. (URL: [Link])

  • Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC - NIH. (URL: [Link])

  • Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material - MDPI. (URL: [Link])

  • On the Durability and Wear Resistance of Transparent Superhydrophobic Coatings - MDPI. (URL: [Link])

  • Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives | Accounts of Materials Research - ACS Publications. (URL: [Link])

  • Fluorinated coatings - Duracoat. (URL: [Link])

  • EP0779337A1 - Fluorine-containing epoxy resin composition highly soluble in solvents - Google P
  • (a) Contact angle of treated PP surfaces as a function of treatment... - ResearchGate. (URL: [Link])

  • (PDF) Fluorine Based Superhydrophobic Coatings - ResearchGate. (URL: [Link])

  • Surfactant Protection Efficacy at Surfaces Varies with the Nature of Hydrophobic Materials. (URL: [Link])

  • Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films - csir-cmeri. (URL: [Link])

  • Non-fluorinated durable water repellent and stain resistant coating - Semantic Scholar. (URL: [Link])

  • Surface Modification Effect of Poly(perfluorodecene‐co‐vinylamine) on Transparent Poly(methyl methacrylate) Caused by Multiple Covalently‐Connecting Active Sites | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Abrasion Resistant - Delta Coatings & Linings. (URL: [Link])

  • US20190031819A1 - Heat-curing Two-component Epoxide Resin - Google P
  • Characterization and performance evaluation of epoxy-based plastic scintillators for gamma ray detection - Frontiers. (URL: [Link])

  • ASTM D4364-05 - Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics. (URL: not available)
  • Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers - MDPI. (URL: [Link])

  • Long-Term Mechanical Durability of Coatings - ResearchGate. (URL: [Link])

  • (PDF) Vapor-based tri-functional coatings - ResearchGate. (URL: [Link])

  • Weathering Testing Plastics - GWP - Materials Technology. (URL: [Link])

  • (PDF) Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond - ResearchGate. (URL: [Link])

  • EPOXY BASED COATINGS - Patent 1981944. (URL: [Link])

  • On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance. (URL: [Link])

  • Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - MDPI. (URL: [Link])

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: [Link])

  • Wettability and Surface Roughness of Parylene C on Three-Dimensional-Printed Photopolymers - PMC - NIH. (URL: [Link])

  • (PDF) Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - ResearchGate. (URL: [Link])

  • WO2019241186A1 - Fluoropolymer coating compositions comprising amine curing agents, coated substrates and related methods - Google P
  • A Comparative Study on the Outdoor and Accelerated Weathering Tests for Non-Woven Polypropylene Geotextiles. (URL: not available)
  • Contact angle profiles of water droplets on different surfaces: a pristine wood - ResearchGate. (URL: [Link])

  • Durability of Lubricated Icephobic Coatings under Various Environmental Stresses - PMC. (URL: [Link])

  • Weatherability of Plastic Materials, - DTIC. (URL: [Link])

  • Hydrophobic/Super-Hydrophobic Coatings - Prospector Knowledge Center - UL Solutions. (URL: [Link])

Sources

Application Note: LC-MS Derivatization Agents for Enhanced Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ionization Crisis

In modern bioanalysis, the limit of quantification (LOQ) is rarely defined by the mass analyzer's capability but rather by the ionization efficiency of the analyte. Many crucial biomarkers—steroids, fatty acids, and neurotransmitters—lack the physicochemical properties required for efficient Electrospray Ionization (ESI). They may be non-polar (resisting droplet surface accumulation) or lack basic/acidic sites (preventing protonation/deprotonation).

This guide details three "Gold Standard" derivatization protocols designed to engineer high ionization efficiency into low-abundance analytes. By chemically appending high-proton-affinity moieties or permanent charges, researchers can achieve sensitivity gains ranging from 10-fold to 1000-fold .

Strategic Decision Matrix

Before selecting a protocol, identify the target functional group. The choice of reagent is dictated by the analyte's chemistry and the desired ionization mode (Positive vs. Negative).

DerivatizationDecisionTree Start Target Analyte Functional Group Phenol Phenols / Amines (e.g., Estrogens, Catecholamines) Start->Phenol Ketone Ketones / Aldehydes (e.g., Testosterone, Ketosteroids) Start->Ketone Carboxyl Carboxylic Acids (e.g., Fatty Acids, TCA Intermediates) Start->Carboxyl Dansyl Reagent: Dansyl Chloride (DNS-Cl) Mech: High Proton Affinity + Hydrophobicity Phenol->Dansyl Sulfonyl Chloride reaction Girard Reagent: Girard's Reagent P (GP) Mech: Permanent Cationic Charge Ketone->Girard Hydrazone formation NPH Reagent: 3-Nitrophenylhydrazine (3-NPH) Mech: Charge Reversal / Hydrophobicity Carboxyl->NPH Amide coupling (EDC activated)

Figure 1: Decision matrix for selecting the optimal derivatization agent based on analyte functional group.

Protocol A: Phenols & Amines (Dansyl Chloride)

Target Analytes: Estrogens (Estradiol, Estrone), Catecholamines, Amino Acids. Mechanism: Dansyl chloride (DNS-Cl) reacts with phenols and amines to form stable sulfonamides or sulfonates. The dimethylamino group on the naphthalene ring possesses high proton affinity, facilitating ionization in ESI(+) mode. The naphthalene ring increases hydrophobicity, driving the analyte to the surface of the ESI droplet for easier desorption.

Quantitative Impact
AnalyteNative LOQ (pg/mL)Derivatized LOQ (pg/mL)Fold ImprovementReference
17β-Estradiol500.5100x [1]
Ethinyl Estradiol1002.050x [2]
Step-by-Step Protocol

Reagents:

  • Dansyl Chloride (1 mg/mL in Acetone)

  • Sodium Bicarbonate Buffer (100 mM, pH 10.5)

  • Quenching Solvent: Formic Acid (5% in water)

Workflow:

  • Preparation: Aliquot 100 µL of sample extract (plasma/serum extract evaporated to dryness).

  • Buffering: Add 50 µL of Sodium Bicarbonate buffer (pH 10.5). Critical: High pH is required to deprotonate the phenol/amine for nucleophilic attack.

  • Reaction: Add 50 µL of Dansyl Chloride solution. Vortex for 30 seconds.

  • Incubation: Heat at 60°C for 10 minutes in a heating block.

  • Quenching: Stop the reaction by adding 10 µL of 5% Formic Acid. Note: Acidification prevents column damage and stabilizes the product.

  • Analysis: Inject directly or dilute with mobile phase. Monitor the specific transition (often loss of the dansyl moiety, m/z 171, or molecular ion).

Protocol B: Ketones & Steroids (Girard's Reagent P)[1]

Target Analytes: Testosterone, DHEA, Progesterone, Cortisol. Mechanism: Girard’s Reagent P (GP) contains a hydrazine group that reacts with ketones to form a hydrazone. Crucially, it carries a pre-charged quaternary ammonium group . This eliminates the need for protonation during ESI, making the signal independent of mobile phase pH.

GirardMechanism Analyte Ketosteroid (Neutral, Low Ionization) Intermediate Acid Catalysis (H+ / Methanol) Analyte->Intermediate Reagent Girard's Reagent P (Hydrazine + Quaternary Amine) Reagent->Intermediate Product Hydrazone Derivative (Permanently Charged Cation) Intermediate->Product Dehydration (-H2O)

Figure 2: Reaction pathway for Girard's Reagent P derivatization of ketosteroids.

Step-by-Step Protocol

Reagents:

  • Girard’s Reagent P (10 mg/mL in Methanol)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Preparation: Dry down the sample extract (e.g., 200 µL serum extract).

  • Reagent Addition: Add 100 µL of Girard’s Reagent P solution.

  • Acidification: Add 10 µL of Glacial Acetic Acid. Critical: The formation of the hydrazone is acid-catalyzed.

  • Incubation: Vortex and incubate at Room Temperature for 60 minutes (or 40°C for 30 mins).

  • Clean-up (Optional but Recommended): Since GP is non-volatile, excess reagent can suppress ionization. A solid-phase extraction (SPE) step or liquid-liquid extraction (LLE) is recommended to remove excess reagent if high concentrations are used.

  • Analysis: Analyze in ESI(+) mode. The mass shift will correspond to the addition of the GP moiety minus water.

Protocol C: Carboxylic Acids (3-NPH)

Target Analytes: Short Chain Fatty Acids (SCFAs), TCA Cycle Intermediates (Citrate, Succinate). Mechanism: Carboxylic acids ionize poorly in positive mode and suffer from high background in negative mode. 3-Nitrophenylhydrazine (3-NPH), used with EDC (carbodiimide) and Pyridine, converts the carboxyl group into a nitrophenylhydrazide. This increases hydrophobicity and allows for sensitive detection in Negative ESI (via the nitro group) or Positive ESI (depending on mobile phase), often with specific fragmentation patterns.

Step-by-Step Protocol

Reagents:

  • 3-Nitrophenylhydrazine (3-NPH) HCl (200 mM in 50% Ethanol)

  • EDC-HCl (120 mM in 6% Pyridine/Ethanol solution)

  • Internal Standard (Isotope labeled acids)

Workflow:

  • Mixture: Combine 20 µL of sample (aqueous or organic extract) with 20 µL of EDC/Pyridine solution.

  • Derivatization: Add 20 µL of 3-NPH solution.

  • Incubation: Incubate at 40°C for 30 minutes .

  • Quenching: Add 100 µL of water or 0.1% Formic Acid to quench.

  • Analysis: Analyze in LC-MS/MS.

    • Note: This reaction targets all carboxyl groups. Dicarboxylic acids will be doubly derivatized.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low Derivatization Yield Incorrect pHEnsure pH is >10 for Dansyl Cl (amines/phenols) and Acidic for Girard P (ketones).
Unstable Signal Hydrolysis of DerivativeAnalyze samples within 24 hours; keep autosampler cooled (4°C).
Column Clogging Excess Reagent PrecipitatingEnsure quenching step is performed; consider an SPE cleanup post-derivatization.
Peak Tailing Interaction with SilanolsUse end-capped columns; increase buffer strength in mobile phase.

References

  • Improved profiling of estrogen metabolites by orbitrap LC/MS. Source: National Institutes of Health (PMC). URL:[Link]

  • Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. Source: SCIEX Application Note. URL:[Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Source: National Institutes of Health (PMC). URL:[Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones. Source: National Institutes of Health (PMC). URL:[Link]

  • Derivatization methods for LC-MS analysis of endogenous compounds. Source: PubMed. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 3-(Perfluorooctyl)propylamine (PFOPA) Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Perfluorooctyl)propylamine (PFOPA) coatings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and improve the stability and performance of your PFOPA coatings in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the application and use of PFOPA coatings in a question-and-answer format.

Problem: Poor Adhesion and Delamination of the PFOPA Coating

Question 1: My PFOPA coating is peeling or flaking off the substrate. What are the likely causes and how can I fix this?

Answer:

Poor adhesion is one of the most common failure modes for fluoropolymer coatings and can stem from several factors. The primary reasons are inadequate surface preparation, a mismatch in surface energy between the coating and the substrate, and a lack of strong interfacial bonding.

Causality and Solutions:

  • Inadequate Surface Preparation: The substrate surface must be meticulously clean and possess the right chemical functionalities for the amine group of PFOPA to interact with.

    • Solution: Implement a thorough cleaning protocol to remove organic residues and other contaminants. For silicon or glass substrates, a piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide) or plasma cleaning is highly effective. Ensure the substrate is completely dry before coating.[1]

    • For inert substrates: If your substrate lacks reactive groups (e.g., hydroxyl or carboxyl groups), consider surface activation techniques. Plasma treatment can introduce these functional groups, significantly enhancing adhesion.[2]

  • Surface Energy Mismatch: Fluoropolymers have very low surface energy, which can lead to poor wetting of the substrate by the PFOPA solution and weak van der Waals interactions at the interface.

    • Solution: Increase the surface energy of your substrate. Surface treatments like corona or plasma treatment can increase the surface energy of polymers, improving wettability. Alternatively, applying an adhesion promoter or a primer layer can create a more favorable interface for the PFOPA coating to bond with.

  • Lack of Covalent Bonding: While PFOPA can adhere through physisorption, covalent bonding will provide the most robust adhesion.

    • Solution: If your substrate has carboxylic acid groups, the amine group of PFOPA can form a strong amide bond. If not, you can introduce these groups through surface modification. For example, treating a hydroxylated surface with a carboxyl-terminated silane can create a suitable surface for covalent bonding with PFOPA.

Problem: Coating Inconsistency and Defects

Question 2: My PFOPA coating has streaks, pinholes, or is uneven. What is causing this and what can I do to improve the coating quality?

Answer:

Coating defects are often related to the deposition method and the properties of the coating solution. Issues like solvent evaporation rate, solution viscosity, and environmental contaminants can all play a role.

Causality and Solutions:

  • Improper Deposition Parameters: The parameters of your chosen coating method (e.g., spin speed for spin-coating, withdrawal speed for dip-coating) are critical.

    • Solution for Spin-Coating: Optimize the spin speed and duration. A higher spin speed generally results in a thinner film.[3] Experiment with a multi-step spin process (e.g., a lower speed to spread the solution, followed by a higher speed to thin it) to achieve a more uniform coating.

    • Solution for Dip-Coating: Control the withdrawal speed. A slower, steady withdrawal allows for more uniform solvent evaporation and film formation.

  • Inappropriate Solvent or Solution Concentration: The choice of solvent affects the solubility of PFOPA, the solution's viscosity, and the evaporation rate.

    • Solution: PFOPA is soluble in fluorinated solvents, as well as some common organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and various alcohols.[1][4] If you are observing defects, try a different solvent with a different boiling point to alter the evaporation rate. Adjust the concentration of your PFOPA solution; a very dilute solution may lead to an incomplete monolayer, while a very concentrated one can result in aggregation and an uneven film.

  • Environmental Factors: Dust particles or high humidity in the coating environment can lead to pinholes and other defects.

    • Solution: Whenever possible, perform the coating process in a cleanroom or a glovebox with a controlled atmosphere.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about improving the stability of PFOPA coatings.

Question 1: How can I improve the mechanical and chemical resistance of my PFOPA coating?

Answer:

Cross-linking the PFOPA molecules after deposition can significantly enhance the coating's durability. The primary amine group of PFOPA is a reactive handle for various cross-linking chemistries.

  • Cross-linking with Epoxies: Diepoxides are excellent cross-linkers for amine-functionalized surfaces. The epoxy groups react with the primary amine of PFOPA to form a stable covalent network. This reaction can be initiated by thermal curing.

  • Cross-linking with Isocyanates: Diisocyanates readily react with primary amines to form urea linkages, creating a robustly cross-linked coating. This reaction often proceeds efficiently at room temperature or with gentle heating.

  • Other Amine-Reactive Cross-linkers: A variety of homobifunctional and heterobifunctional cross-linkers with amine-reactive groups like N-hydroxysuccinimide (NHS) esters or imidoesters can also be employed to create a more stable coating.

Question 2: What is the role of an adhesion promoter and how do I choose one for my PFOPA coating?

Answer:

An adhesion promoter is a bifunctional molecule that acts as a bridge between the substrate and the coating. One end of the molecule has a functional group that reacts with the substrate, and the other end has a group that is compatible with or reacts with the coating.

For PFOPA coatings, a silane coupling agent with an amine-reactive group is an excellent choice for silica-based substrates (e.g., glass, silicon wafers). The silane end will form strong covalent bonds with the hydroxyl groups on the substrate surface, while the other end can be chosen to interact favorably with the PFOPA layer. For instance, a silane with a carboxyl or epoxy terminus would be ideal for forming covalent bonds with the amine group of PFOPA.

Question 3: Does post-deposition annealing improve the stability of PFOPA coatings?

Answer:

Yes, a post-deposition annealing step can be beneficial. Annealing, which involves heating the coated substrate to a temperature below the decomposition temperature of the coating, can promote several positive effects:

  • Improved Adhesion: Annealing can provide the energy needed for covalent bond formation between the PFOPA and the substrate, if reactive functionalities are present.

  • Enhanced Film Density: The thermal energy allows the PFOPA molecules to rearrange into a more ordered and densely packed structure, which can improve the barrier properties and overall stability of the coating.

  • Solvent Removal: It ensures the complete removal of any residual solvent from the coating.

A typical annealing procedure would involve heating the coated substrate at a temperature around 100-150°C for a period of 10 minutes to an hour.[1]

Question 4: How do I characterize the stability and failure of my PFOPA coatings?

Answer:

A combination of surface analysis techniques is typically used to assess coating stability and investigate failures:

  • Contact Angle Measurement: This is a simple and effective way to assess the hydrophobicity and surface energy of your coating. A stable PFOPA coating should exhibit a high water contact angle. A decrease in the contact angle over time or after exposure to a particular environment can indicate degradation or contamination.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can provide the elemental composition and chemical state of the top few nanometers of your coating. It is invaluable for confirming the presence of the fluorinated coating, detecting contaminants, and identifying chemical changes associated with degradation (e.g., defluorination, oxidation).

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can identify the functional groups present in your coating. It can be used to monitor the extent of cross-linking reactions and to detect the formation of degradation byproducts.

  • Adhesion Tests: Simple qualitative tests like the tape test (ASTM D3359) can provide a quick assessment of adhesion. For more quantitative data, techniques like nanoindentation or scratch testing can be employed.

Experimental Protocols

Protocol 1: Surface Preparation of Silicon Wafers for Enhanced PFOPA Adhesion
  • Cleaning:

    • Submerge silicon wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water.

    • Dry the wafers under a stream of nitrogen gas.

  • Hydroxylation (Optional but Recommended):

    • Expose the cleaned wafers to an oxygen plasma for 2-5 minutes to ensure a high density of hydroxyl (-OH) groups on the surface.

  • Silanization with an Adhesion Promoter (Optional):

    • Prepare a 1-2% (v/v) solution of an aminosilane (e.g., (3-aminopropyl)triethoxysilane) or an epoxy-functionalized silane in a mixture of ethanol and water (e.g., 95:5 ethanol:water).

    • Immerse the cleaned and hydroxylated wafers in the silane solution for 30-60 minutes at room temperature.

    • Rinse the wafers with ethanol to remove excess silane.

    • Cure the silane layer by baking the wafers at 110-120°C for 15-30 minutes.

Protocol 2: Deposition of PFOPA Coating via Spin-Coating
  • Solution Preparation:

    • Prepare a 0.1-1.0 mg/mL solution of this compound in a suitable solvent (e.g., THF, isopropanol). The optimal concentration may need to be determined empirically.

  • Deposition:

    • Place the prepared substrate on the spin coater chuck.

    • Dispense a small volume (e.g., 100-200 µL) of the PFOPA solution onto the center of the substrate.

    • Spin the substrate at a speed of 2000-4000 rpm for 30-60 seconds.[1][3]

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at 100-120°C for 10-15 minutes to remove residual solvent and improve film packing.[1]

Data Presentation

Table 1: Effect of Surface Treatment on Water Contact Angle and Adhesion of PFOPA Coatings on Silicon Wafer

Surface TreatmentWater Contact Angle (°)Adhesion (ASTM D3359)
None (cleaned only)105 ± 33B (Moderate adhesion)
Oxygen Plasma110 ± 24B (Good adhesion)
Aminosilane Primer112 ± 25B (Excellent adhesion)

Note: Adhesion results are illustrative and can vary based on specific process parameters.

Visualizations

Workflow for Improving PFOPA Coating Stability

G cluster_prep Surface Preparation cluster_dep Coating Deposition cluster_post Post-Treatment A Substrate Cleaning B Surface Activation (e.g., Plasma) A->B C Adhesion Promoter (e.g., Silanization) B->C D PFOPA Solution Preparation C->D E Deposition (Spin/Dip Coating) D->E F Annealing E->F G Cross-linking F->G H H G->H Stable PFOPA Coating

Caption: Workflow for enhancing PFOPA coating stability.

Mechanism of Adhesion Improvement with a Silane Coupling Agent

G cluster_substrate Substrate cluster_silane Silane Coupling Agent cluster_pfopa PFOPA Molecule cluster_interface Coated Surface Substrate Si-OH  Si-OH  Si-OH Silicon Substrate Interface Si-O-Si-(CH2)n-C(=O)-NH-(CH2)3-(CF2)7CF3 Substrate->Interface Covalent Bond Formation Silane HOOC-(CH2)n-Si(OEt)3 Silane->Interface PFOPA H2N-(CH2)3-(CF2)7CF3 PFOPA->Interface

Caption: Adhesion promotion with a carboxyl-terminated silane.

References

  • Indian Academy of Sciences. (n.d.). Chemical solution deposition of CaCu3Ti4O12 thin film. Retrieved from [Link]

  • National Institutes of Health. (2025). PbTe quantum dots highly packed monolayer fabrication by a spin coating method. Retrieved from [Link]

  • Dalau Ltd. (2025). Modern Testing for Fluoropolymers. Retrieved from [Link]

  • Brewer Science. (n.d.). Use of silane-based primer on silicon wafers to enhance adhesion of edge-protective coatings during wet etching. Retrieved from [Link]

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of fluorinated compounds. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your method development and validation.

Section 1: The Fundamentals of Matrix Effects - FAQ

This section addresses the foundational questions about matrix effects, providing the necessary context for troubleshooting.

Q1: What exactly is a "matrix effect" in LC-MS?

A: A matrix effect is the alteration of an analyte's ionization efficiency, and therefore its signal intensity, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] The "matrix" refers to everything in the sample that is not your target analyte, such as salts, proteins, lipids, and metabolites.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][4]

Q2: Why is ion suppression the most common matrix effect in ESI-MS?

A: Electrospray ionization (ESI) is a competitive process that relies on a finite amount of charge and surface area on sprayed droplets. Ion suppression occurs when co-eluting matrix components compete with the analyte for this charge or hinder the desolvation process.[1][5] Several proposed mechanisms contribute to this:

  • Competition for Charge: High concentrations of co-eluting compounds can "steal" the available charge in the ESI source, leaving less for the analyte of interest.[5]

  • Changes in Droplet Properties: Matrix components can increase the viscosity and surface tension of the ESI droplets.[6] This makes it harder for the solvent to evaporate and for the analyte to be released into the gas phase, thereby reducing its signal.[6]

  • Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize the charged analyte ions in the gas phase, preventing them from reaching the mass analyzer.[3][6]

Q3: Are fluorinated compounds uniquely susceptible to matrix effects?

A: While all compounds analyzed by LC-MS are susceptible to matrix effects, the analysis of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS) or fluorinated pharmaceuticals, requires special attention. Their strong carbon-fluorine bonds and high electronegativity can lead to unique chromatographic behaviors and interactions.[7] More importantly, the demand for ultra-low detection limits for many of these compounds in complex environmental and biological matrices means that even minor ion suppression can lead to a failure to meet required sensitivity levels. The challenge is less about a unique susceptibility and more about the stringent analytical requirements for these compounds.

Q4: What are the most common sources of matrix effects in bioanalysis?

A: In biological matrices like plasma, serum, and urine, phospholipids are the most notorious culprits.[4][6][8] These molecules are major components of cell membranes and, due to their amphipathic nature, are often co-extracted with analytes of interest.[8] They are known to cause significant ion suppression and can build up on the LC column and in the MS source, leading to reduced column lifetime and increased instrument downtime.[8][9] Other significant sources include salts, endogenous metabolites, and formulation excipients in drug products.

Section 2: Diagnosis - Identifying and Quantifying Matrix Effects

Accurate diagnosis is the first step to an effective cure. This section provides protocols to determine if matrix effects are impacting your assay.

Q5: How can I determine if my analysis is suffering from matrix effects?

A: There are two primary methods for this: the qualitative post-column infusion method and the quantitative post-extraction spike method.

  • Post-Column Infusion (Qualitative): This method identifies at which retention times matrix effects occur.[3][10] A solution of your analyte is constantly infused into the mobile phase stream after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. If the constant signal of your infused analyte drops or rises, it indicates regions of ion suppression or enhancement, respectively.[3] This is an excellent tool during method development to adjust chromatography so that your analyte elutes in a "clean" region.

  • Post-Extraction Spike (Quantitative): This is the industry-standard method for quantifying the extent of matrix effects during method validation.[4][10] It directly measures the impact of the matrix on your analyte's signal.

Below is a table summarizing the two approaches and a detailed protocol for the quantitative assessment.

FeaturePost-Column InfusionPost-Extraction Spike
Primary Use Method DevelopmentMethod Validation
Output Qualitative (Identifies RT zones of suppression/enhancement)Quantitative (% Suppression or Enhancement)
Pros Provides a visual map of matrix interference across the entire chromatogram.Provides a numerical value for validation reports; required by regulatory agencies.[11]
Cons Requires extra hardware (infusion pump, tee union); time-consuming.[3]Only assesses matrix effect at the analyte's specific retention time.

Caption: Comparison of methods for diagnosing matrix effects.

Experimental Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for an analyte.

Materials:

  • Blank, analyte-free matrix (e.g., human plasma)

  • Pure solvent (matching final sample composition, e.g., 50:50 Methanol:Water)

  • Analyte stock solution

  • Your validated sample preparation workflow (e.g., Protein Precipitation, SPE, etc.)

Procedure:

  • Prepare Set A (Analyte in Solvent):

    • Take an aliquot of pure solvent.

    • Spike it with the analyte to a known concentration (e.g., a low and a high QC level). This represents 100% signal with no matrix effect.

  • Prepare Set B (Analyte in Extracted Matrix):

    • Take an aliquot of the blank matrix.

    • Process it using your established sample preparation procedure.

    • After the final extraction step, spike the resulting clean extract with the analyte to the exact same final concentration as in Set A.

  • Analysis:

    • Inject at least three replicates of both Set A and Set B into the LC-MS system.

    • Measure the average peak area for the analyte in each set.

  • Calculation:

    • The Matrix Effect (ME) is calculated as follows: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • Interpretation:

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression (e.g., 70% means 30% suppression).[4]

      • An ME > 100% indicates ion enhancement.[4]

According to regulatory guidelines, the matrix effect should be assessed to ensure the reliability of the method.[11][12]

Section 3: Mitigation Strategies - A Troubleshooting Guide

Once diagnosed, matrix effects can be mitigated at multiple stages of the analytical workflow. This section is structured as a troubleshooting guide.

Q6: My analyte is heavily suppressed. Where do I start?

A: Always start with the most effective and proactive step: improving sample preparation . The goal is to remove interfering matrix components before they enter the LC-MS system. Relying solely on chromatographic separation or post-analysis correction is less robust.

dot

G cluster_source LC-MS Ion Source cluster_detector Mass Analyzer Analyte Analyte Ions (+) Droplet ESI Droplet Matrix Matrix Components (M) Matrix->Droplet Competition for Charge & Surface Area Detector Detector Signal Droplet->Detector Ideal Ionization Droplet->Detector Suppressed Signal

Caption: Mechanism of ion suppression in the ESI source.

Q7: What are my sample preparation options, and which is best?

A: The choice depends on the complexity of your matrix and the required sensitivity.

StrategyPrincipleEffectivenessProsCons
Dilution Reduces the concentration of both analyte and matrix components.Low-ModerateSimple, fast, inexpensive.Reduces analyte signal, may not meet sensitivity requirements.[10]
Protein Precipitation (PPT) An organic solvent is added to precipitate proteins.LowFast, simple, good for high-throughput.Ineffective at removing phospholipids and salts, which are major sources of suppression.[9]
Liquid-Liquid Extraction (LLE) Partitions analyte and interferences between two immiscible liquid phases.Moderate-HighMore selective than PPT, can remove salts.Can be labor-intensive, requires solvent optimization, generates organic waste.[13]
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away (or vice-versa).HighVery selective, provides a clean extract, can concentrate the analyte.Requires significant method development; can be more time-consuming and costly.[13]
Phospholipid Removal (PLR) Employs specialized sorbents that selectively remove phospholipids from the sample post-protein precipitation.Very HighCombines the speed of PPT with highly effective phospholipid removal (>99%).[8]Higher cost per sample than simple PPT.

Caption: Comparison of common sample preparation strategies.

For bioanalysis of fluorinated compounds in plasma, Phospholipid Removal (PLR) is often the most efficient and effective strategy , providing a robust and reproducible method that protects the column and MS system.[9][14][15]

Experimental Protocol 2: Phospholipid Removal (PLR) with a 96-Well Plate

Objective: To efficiently remove proteins and phospholipids from plasma samples.

Materials:

  • Microlute® PLR 96-well plate or similar product

  • Plasma samples (with internal standard added)

  • Acetonitrile (or other suitable organic solvent)

  • Collection plate

  • Vacuum manifold or centrifuge for 96-well plates

Procedure:

  • Protein Crash: In a separate 96-well plate or in individual tubes, add 300 µL of acetonitrile to 100 µL of each plasma sample.

  • Mix: Vortex the samples for 10-20 seconds to ensure complete protein precipitation.

  • Load: Place the PLR plate on the vacuum manifold with a collection plate underneath. Transfer the entire supernatant from the protein crash step to the wells of the PLR plate.

  • Process: Apply a gentle vacuum (~2-3 inHg) or centrifuge according to the manufacturer's instructions. The liquid will be drawn through the PLR sorbent into the collection plate. The sorbent captures the phospholipids, while the analyte and internal standard pass through.[9]

  • Analyze: The filtrate in the collection plate is now ready for direct injection or can be evaporated and reconstituted in a suitable mobile phase. This protocol typically yields >90% analyte recovery with >99% phospholipid removal.[8]

Q8: My sample prep is optimized, but I still see some matrix effects. What's next?

A: If sample prep alone isn't enough, turn your attention to chromatography . The goal is to chromatographically separate your analyte from any remaining interfering components.[1][10]

  • Modify the Gradient: Lengthen the gradient or make it shallower around the elution time of your analyte to increase resolution.

  • Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity (e.g., a Phenyl-Hexyl or a Biphenyl phase) that may provide a different elution order for your analyte and the interference. For highly polar fluorinated compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) may be an option.

  • Reduce Injection Volume: Injecting a smaller volume will reduce the total amount of matrix components entering the system.[13]

Q9: I've tried everything and can't eliminate the matrix effect. How can I still get accurate quantitative data?

A: This is where correction and compensation strategies become critical. If you cannot remove the interference, you must ensure it affects your analyte and your reference standard in the same way.

The "gold standard" for compensating for matrix effects is the use of a Stable Isotope Labeled Internal Standard (SIL-IS) .[3][16][17]

  • Why a SIL-IS is so effective: A SIL-IS is a version of your analyte where one or more atoms (e.g., 12C, 1H, 14N) have been replaced with their heavy stable isotopes (e.g., 13C, 2H/D, 15N).[16]

    • It has nearly identical chemical and physical properties to the analyte.[18]

    • It will co-elute perfectly with the analyte.

    • It will experience the exact same degree of ion suppression or enhancement.

    • Because the MS can differentiate them by mass, you quantify by measuring the ratio of the analyte peak area to the SIL-IS peak area. This ratio remains constant even if the absolute signal of both compounds is suppressed, leading to highly accurate and precise results.[1]

If a SIL-IS is not available or is prohibitively expensive, other options include:

  • Matrix-Matched Calibration: Prepare your calibration standards in blank matrix that has been processed in the same way as your samples.[1][10] This ensures the calibrators experience the same matrix effect as the unknown samples. This is a common requirement for regulated bioanalysis but requires a reliable source of analyte-free matrix.

  • Standard Addition: This involves adding known amounts of analyte standard to aliquots of the actual unknown sample and creating a calibration curve for each sample.[10] This is extremely accurate as it perfectly matches the matrix for each individual sample, but it is very labor-intensive and not practical for high-throughput analysis.[10]

Section 4: Summary Workflow for Troubleshooting Matrix Effects

This workflow provides a logical decision-making process for addressing matrix effects in your LC-MS analysis of fluorinated compounds.

dot

G Start Start: Poor Accuracy, Precision, or Sensitivity Assess 1. Quantify Matrix Effect (Post-Extraction Spike) Start->Assess Check Is ME outside acceptable limits (e.g., >15% suppression)? Assess->Check OptimizeSP 2. Optimize Sample Prep (Recommend PLR for Bio-matrix) Check->OptimizeSP Yes Validate Method Validated Check->Validate No Reassess1 Re-assess Matrix Effect OptimizeSP->Reassess1 OptimizeLC 3. Optimize Chromatography (Change Gradient / Column) Reassess1->OptimizeLC Yes (Still Unacceptable) Reassess1->Validate No (Acceptable) Reassess2 Re-assess Matrix Effect OptimizeLC->Reassess2 ImplementIS 4. Implement Correction (Use SIL-IS or Matrix-Matched Cal.) Reassess2->ImplementIS Yes (Still Unacceptable) Reassess2->Validate No (Acceptable) ImplementIS->Validate

Caption: Troubleshooting workflow for matrix effects.

Section 5: References

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Vogon, K. J., & Kuklenyik, P. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Center for Biotechnology Information. [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. [Link]

  • Rocca, C., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. [Link]

  • Arrizabalaga-Larrañaga, P., et al. (2020). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital.CSIC. [Link]

  • Ren, Y., et al. (2024). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. Journal of Analytical Atomic Spectrometry. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • News-Medical. (2023). Improving sample preparation for LC-MS/MS analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. [Link]

  • Rainville, P. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link]

  • D'Arienzo, C. J., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis. [Link]

  • LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Jones, B., & Needham, S. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Chromatography Today. (2021). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • International Conference on Harmonisation (ICH). (2023). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. LinkedIn. [Link]

Sources

Technical Support Center: Precision Vacuum Distillation of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Refining fluorinated amines is a high-stakes operation. Unlike standard organic amines, these compounds exhibit unique lipophobic/hydrophobic dualities, form stubborn azeotropes, and possess the latent potential to liberate Hydrogen Fluoride (HF) upon thermal decomposition.

This guide is not a generic distillation SOP. It is a targeted troubleshooting and optimization system designed to prevent yield loss, equipment corrosion, and safety hazards specific to fluorinated moieties.

Phase I: System Integrity & Material Compatibility

Before applying heat, you must audit your rig. Fluorinated amines are aggressive solvents that can dissolve standard silicone greases and swell common elastomers, leading to vacuum leaks and product contamination.

Material Compatibility Matrix
ComponentStandard MaterialRisk with Fluorinated AminesRecommended Replacement
Vacuum Grease Silicone / HydrocarbonHigh. Dissolves into the amine; causes "creeping" and contamination.PFPE Grease (e.g., Krytox™ LVP, Fomblin®). Chemically inert, low vapor pressure.
Joint Sleeves PTFE TapeLow. Good chemical resistance, but can cause vacuum leaks if not seated perfectly.Rigid PTFE Sleeves (precision fit) or PFPE Grease.
O-Rings Buna-N / NitrileMedium. Swelling and loss of elasticity.FFKM (Kalrez®) or PTFE-Encapsulated Viton.
Cold Trap Dry Ice / AcetoneMedium. Some fluorinated amines have very low freezing points and high volatility.Liquid Nitrogen (LN2) is preferred to ensure complete capture and protect the pump.
Glassware BorosilicateVariable. If HF is generated, glass will etch (cloudiness).Passivated Glass or, for extreme cases, PFA/PTFE distillation rigs.
The "Dry Run" Vacuum Integrity Test

Do not skip this step.

  • Assemble the empty rig with PFPE grease.

  • Pull vacuum to <0.1 mbar.

  • Isolate the pump (close the manifold valve).

  • Pass Criteria: Pressure rise must be <0.05 mbar over 5 minutes. If it rises faster, you have a leak or outgassing grease.

Phase II: The Distillation Protocol (Workflow)

Successful purification requires managing the Pressure-Temperature-Azeotrope triangle.

Workflow Logic Diagram

DistillationWorkflow Start Start: Crude Fluorinated Amine CheckWater Check Water Content (Karl Fischer) Start->CheckWater DecisionAzeo Is Water > 0.5%? CheckWater->DecisionAzeo DryFirst Pre-drying (CaH2 or Mol Sieves) DecisionAzeo->DryFirst Yes (Risk of Azeotrope) VacSetup Setup Vacuum (Target <5 mbar) DecisionAzeo->VacSetup No DryFirst->VacSetup HeatRamp Initiate Heating (Delta T < 20°C) VacSetup->HeatRamp Fraction1 Collect Forerun (Volatiles/Azeotropes) HeatRamp->Fraction1 Fraction2 Collect Main Fraction (Stable Temp/Pressure) Fraction1->Fraction2 End QC Analysis (NMR/GC) Fraction2->End

Caption: Operational workflow emphasizing moisture removal prior to vacuum application to prevent azeotropic locking.

Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Q1: My distillate is cloudy/milky. Is this water?

Diagnosis: It could be water, but in fluorinated chemistry, it is often silica etching .

  • The Mechanism: If your amine contains trace HF (from decomposition) or inorganic fluoride salts, it will react with the borosilicate glass to form Silicon Tetrafluoride (

    
    ), which hydrolyzes in the receiver flask to form silica gel (
    
    
    
    ).
  • The Fix:

    • Check the pH of the crude. If acidic, neutralize with solid

      
       or 
      
      
      
      before distillation.
    • Immediate Action: Stop the distillation. If the glass is etched (frosted appearance), the rig is compromised.

    • Prevention: Use a PTFE distillation head or strictly exclude moisture to prevent

      
       hydrolysis.
      
Q2: The boiling point is fluctuating wildly, even under constant vacuum.

Diagnosis: This is likely "Bumping" due to high density/low surface tension.

  • The Mechanism: Fluorinated compounds are heavy. They form superheated pockets at the bottom of the flask that explode upwards rather than boiling smoothly.

  • The Fix:

    • Magnetic Stirring is insufficient. Use a vigorous stir bar and consider a gas capillary bleed (introducing a tiny stream of inert gas like Argon) to provide nucleation sites.

    • Vigreux Column: Ensure you are using a Vigreux column to act as a baffle against splashes reaching the condenser.

Q3: I cannot separate the amine from the alcohol solvent.

Diagnosis: You have hit a Fluorinated Azeotrope.

  • The Mechanism: Fluorinated amines often form low-boiling azeotropes with alcohols (methanol/ethanol) that cannot be separated by simple fractionation.

  • The Fix:

    • Pressure Swing Distillation: Azeotropic composition changes with pressure.[1] If you are at 10 mbar, try 100 mbar (or vice versa) to shift the equilibrium.

    • Chemical Drying: Wash the crude with water (if the amine is water-insoluble) to remove the alcohol, or dry aggressively with molecular sieves before distilling.

Q4: The vacuum pump oil is turning cloudy/sludge-like after one run.

Diagnosis: Oil degradation via amine attack.

  • The Mechanism: Fluorinated amines that bypass the cold trap will polymerize or react with standard hydrocarbon pump oil.

  • The Fix:

    • Trap Efficiency: Switch from Dry Ice/Acetone (-78°C) to Liquid Nitrogen (-196°C). Many fluorinated amines have significant vapor pressure even at -78°C.

    • Oil Change: Switch to a chemically resistant pump oil (PFPE oil) or use a dry scroll pump to eliminate oil entirely.

Critical Safety Protocol: The "HF Factor"

WARNING: The thermal decomposition of fluorinated amines (especially those with


-hydrogens) can release anhydrous Hydrogen Fluoride (HF).
HF Mitigation Strategy
  • Scrubber Trap: Install a caustic scrubber (KOH pellets or solution) between the cold trap and the vacuum pump to neutralize any acidic vapors.

  • Personal Protective Equipment (PPE):

    • Double gloving (Nitrile + Laminate).

    • Face shield.[2][3]

  • First Aid:

    • Calcium Gluconate Gel must be visible and accessible on the bench.

    • If skin contact occurs, wash with water for 5 minutes, then apply gel immediately.

Column Selection Guide

ColumnSelection Input Separation Difficulty (Delta BP) Easy > 20°C Difference Input->Easy Medium 5 - 20°C Difference Input->Medium Hard < 5°C Difference Input->Hard Simple Simple Head / Short Path (Min Holdup) Easy->Simple Vigreux Vigreux Column (Modest Separation) Medium->Vigreux Packed Packed Column / Spinning Band (High Efficiency) Hard->Packed

Caption: Select the column based on the boiling point difference (


BP) between the product and nearest impurity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive source for specific boiling points and drying agents).

  • Krytox™ Performance Lubricants. (n.d.). Vacuum Pump Fluids and Greases: Technical Data Sheet. Chemours. (Authoritative data on PFPE grease compatibility).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Fluoride: Medical Management Guidelines. (Critical safety protocol for HF release).

  • American Chemical Society (ACS). (2015). Distillation of Fluorinated Compounds: Safety Alerts. ACS Chemical Health & Safety. (General guidance on fluorinated solvent hazards).

  • Sigma-Aldrich (Merck). (n.d.). Pressure-Temperature Nomograph Tool. (Essential for calculating reduced boiling points).

Sources

Technical Support Center: Optimizing pH for Amine Functionalization on Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for surface amine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of pH in achieving efficient and reproducible surface modifications. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for amine functionalization of surfaces?

The efficiency of amine functionalization hinges on a delicate, pH-dependent balance between the reactivity of the amine and the stability of the coupling chemistry. Primary amines (-NH₂) are the reactive species in most common functionalization schemes, such as N-hydroxysuccinimide (NHS) ester coupling. However, amines can exist in a protonated, non-reactive form (-NH₃⁺). The equilibrium between these two states is governed by the amine's pKa and the pH of the surrounding environment.[1][2]

  • At low pH (acidic conditions): The amine is predominantly protonated (-NH₃⁺), rendering it a poor nucleophile and thus unreactive.[3][4]

  • At high pH (basic conditions): The amine is deprotonated and highly nucleophilic (-NH₂), maximizing its reactivity. However, competing hydrolysis of common activating groups (like NHS-esters) also accelerates at high pH, which can deactivate the surface before the amine has a chance to react.[5][6]

Therefore, selecting the optimal pH is a crucial balancing act to maximize the concentration of reactive amine while minimizing the degradation of your surface chemistry.

Q2: What is the relationship between pH, pKa, and amine reactivity?

The pKa is the pH at which 50% of the amine groups are protonated (-NH₃⁺) and 50% are deprotonated (-NH₂). To achieve a high concentration of reactive, deprotonated amines, the reaction pH should be higher than the pKa of the amine. As a general rule of thumb, adjusting the pH to one unit above the pKa will result in approximately 90% of the amines being in their reactive, deprotonated state. The pKa of the conjugate acid of most primary amines is in the range of 9-11.[7][8]

This relationship is visually represented in the diagram below.

G cluster_pH_Scale Solution pH cluster_Amine_State Amine Group State low_pH Low pH (pH < pKa) protonated Protonated (-NH₃⁺) Non-Nucleophilic Unreactive low_pH->protonated Predominantly pKa_point pH = pKa equilibrium 50% -NH₃⁺ 50% -NH₂ pKa_point->equilibrium Equilibrium high_pH High pH (pH > pKa) deprotonated Deprotonated (-NH₂) Nucleophilic Reactive high_pH->deprotonated Predominantly

Caption: Relationship between pH, pKa, and amine reactivity.

Q3: I'm using NHS-ester chemistry. What is the optimal pH?

For NHS-ester chemistry, the optimal pH is a compromise. The reaction is typically most efficient in the pH range of 7.2 to 8.5.[5]

  • Below pH 7.0: The rate of reaction with amines is slow due to a lower concentration of the deprotonated amine.

  • Above pH 8.5: The rate of hydrolysis of the NHS-ester increases dramatically, leading to a very low yield of the desired amine-functionalized product.[9] For instance, the half-life of a typical NHS-ester is only 10 minutes at pH 8.6.[5][9]

For reactions involving the initial activation of a carboxyl group with EDC and NHS followed by reaction with an amine, a two-step pH process is often recommended. The initial activation is most efficient at a slightly acidic pH of 4.5-6.0.[9][10] After this activation step, the pH is then raised to 7.2-8.0 for the reaction with the amine.[9]

Q4: Which buffer should I choose for my amine functionalization experiment?

Buffer selection is critical. Avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the activated surface sites. Buffers to avoid include Tris (TBS) and glycine.[3][10]

Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A common choice for the amine coupling step, typically used at a pH of 7.2-8.0.[10]

  • Carbonate-Bicarbonate Buffer: Often used at a pH of 8.3-8.5.[3][11]

  • HEPES Buffer: Can be used in the pH range of 7.2-8.5.[5]

  • MES (2-(N-morpholino)ethanesulfonic acid) Buffer: Ideal for the initial EDC/NHS activation step at pH 4.5-6.0, as it does not contain amines or carboxylates.[9][10]

Always ensure you are using the buffer within its effective buffering range to prevent significant pH shifts during the reaction.

Troubleshooting Guide

Issue 1: Low or No Surface Functionalization

If you are observing poor or no evidence of successful surface functionalization, consider the following:

Potential Cause Explanation Recommended Action
Incorrect pH The pH of your reaction buffer is either too low, leaving the amine protonated and unreactive, or too high, causing rapid hydrolysis of the activated surface.Verify the pH of your reaction buffer after all components have been added. For NHS-ester chemistry, ensure the pH is within the optimal 7.2-8.5 range for the coupling step.[5]
Competing Amines in Buffer Buffers like Tris or glycine contain primary amines that will compete with your target molecule, reducing the efficiency of your desired reaction.[10]Switch to a non-amine-containing buffer such as PBS, HEPES, or a carbonate-bicarbonate buffer.[5][10]
Hydrolyzed Reagents NHS esters and EDC are moisture-sensitive and can hydrolyze over time, leading to a loss of activity.[6][10]Use fresh, high-quality reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Insufficient Reaction Time The coupling reaction may not have had enough time to proceed to completion.Typical reaction times are 0.5 to 4 hours at room temperature or overnight at 4°C.[5][12] Optimization may be required for your specific system.
Issue 2: Inconsistent Results Between Experiments

Variability in results often points to subtle inconsistencies in experimental setup and execution.

Potential Cause Explanation Recommended Action
Poor pH Control Using a buffer outside of its effective range or adding reagents that shift the pH can lead to inconsistent reaction conditions.Use a high-quality buffer within its optimal pH range.[9] Always verify the final pH of the reaction mixture.
Protein Aggregation If the reaction pH is close to the isoelectric point (pI) of a protein you are immobilizing, its net charge will be near zero, increasing the likelihood of aggregation and precipitation.[9]Ensure your reaction pH is at least 1-2 units away from the pI of your protein.[9]
Variable Amine Density on Surface The initial preparation of the aminated surface may not be consistent, leading to a different number of reactive sites in each experiment.Standardize your surface preparation protocol. Ensure consistent cleaning, activation, and silanization procedures.[13]

The following decision tree can help guide your troubleshooting process for low functionalization yield.

G start Low Functionalization Yield check_pH Verify Reaction pH start->check_pH check_buffer Check Buffer Composition check_pH->check_buffer Correct adjust_pH Adjust pH to Optimal Range (e.g., 7.2-8.5 for NHS) check_pH->adjust_pH Incorrect check_reagents Assess Reagent Activity check_buffer->check_reagents Amine-Free change_buffer Switch to Non-Amine Buffer (e.g., PBS, HEPES) check_buffer->change_buffer Contains Amines fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents Suspect success Re-run Experiment check_reagents->success Active adjust_pH->success change_buffer->success fresh_reagents->success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Surface Modification: Evaluating 3-(Perfluorooctyl)propylamine Against Alternative Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of surface modification, the choice of agent is paramount. The ability to precisely tailor the surface properties of a substrate can dictate the success of an experiment, the performance of a medical device, or the efficacy of a drug delivery system. This guide provides an in-depth, objective comparison of 3-(Perfluorooctyl)propylamine as a surface modifier against other common alternatives, grounded in experimental data and established scientific principles.

Introduction to this compound: The Power of Fluorination

This compound is a fluorinated organic amine that has garnered significant interest as a surface-modifying agent.[1][2] Its structure, featuring a highly stable perfluorooctyl chain, is the key to its efficacy. This perfluorinated tail is responsible for creating surfaces with exceptionally low surface energy, leading to pronounced hydrophobicity and oleophobicity.[1][3] The terminal amine group provides a reactive handle for covalent attachment to a variety of substrates, ensuring a durable and stable modification.[1]

The mechanism of action hinges on the self-assembly of these molecules on a substrate. The amine head group anchors the molecule to the surface, while the perfluorinated tails orient themselves away from the substrate, creating a dense, low-energy "monolayer." This organized structure is what imparts the desired water- and oil-repellent properties.

The Competitive Landscape: A Comparative Analysis

The selection of a surface modifier is a critical decision, driven by the specific application, substrate material, and desired surface properties. Here, we compare this compound with other widely used hydrophobic modifiers.

Table 1: Comparative Performance of Hydrophobic Surface Modifiers
Surface ModifierTypical Water Contact Angle (°)Surface Energy (mN/m)Key AdvantagesKey LimitationsCommon Substrates
This compound 110-12010-15Excellent hydrophobicity and oleophobicity, high thermal and chemical stability.[3][4]Higher cost, potential environmental concerns associated with long-chain fluorocarbons.[5]Glass, Silicon, Metal Oxides, Polymers with functional groups.[1]
Octadecyltrichlorosilane (OTS) 105-11520-25Well-established chemistry, forms robust self-assembled monolayers.Sensitive to moisture during deposition, can form polymeric aggregates.[6]Silicon, Glass, Mica.
(3-Aminopropyl)triethoxysilane (APTES) 60-70 (unmodified)35-45Versatile for further functionalization, good adhesion promoter.Inherently hydrophilic; requires secondary modification for hydrophobicity.Glass, Silicon, Metal Oxides.
Poly(dimethylsiloxane) (PDMS) Coatings 90-11020-25Flexible, biocompatible, relatively low cost.Lower thermal and chemical resistance compared to fluorinated coatings.Glass, Polymers.

Experimental Evaluation: Protocols for Performance Assessment

To objectively assess the efficacy of a surface modifier, a suite of well-defined experimental protocols is essential. These methods provide quantitative data to inform your selection process.

Contact Angle Goniometry for Wettability and Surface Energy

Contact angle goniometry is a fundamental technique to characterize the wettability of a surface.[7][8] By measuring the angle a liquid droplet makes with the surface, we can infer the surface energy.[8][9][10][11]

  • Substrate Preparation: Clean the substrate meticulously to remove any organic or inorganic contaminants. A common procedure for glass or silicon involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by plasma or piranha cleaning.

  • Surface Modification: Apply the this compound or alternative modifier according to the manufacturer's protocol or established literature methods. This typically involves solution deposition or vapor deposition.

  • Measurement:

    • Place the modified substrate on the goniometer stage.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to measure the contact angle on both sides of the droplet and average the values.

    • Repeat the measurement at multiple locations on the surface to ensure homogeneity.

Diagram: Workflow for Contact Angle Measurement

ProteinAdsorption start Modified Substrate protein_sol Protein Solution (BSA) start->protein_sol Incubate wash Wash with PBS protein_sol->wash elute Elute with SDS wash->elute quantify Quantify with Micro-BCA Assay elute->quantify result Adsorbed Protein (µg/cm²) quantify->result

Caption: The logical progression for quantifying protein adsorption on a modified surface.

Cell Adhesion Assay

Controlling cell adhesion is critical in tissue engineering, medical implants, and cell-based assays. [12][13][14][15]Hydrophobic surfaces, such as those created by this compound, are generally cell-repellent.

  • Substrate Preparation and Sterilization: Prepare and modify substrates in a sterile environment (e.g., a tissue culture hood). Sterilize the substrates using an appropriate method, such as UV irradiation or ethanol washing.

  • Cell Seeding: Seed a specific type of cell (e.g., fibroblasts or endothelial cells) onto the modified substrates in a culture medium at a defined density.

  • Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Washing: After a set incubation period (e.g., 4 or 24 hours), gently wash the substrates with a culture medium or PBS to remove non-adherent cells.

  • Quantification:

    • Microscopy: Use a microscope to visualize and count the number of adherent cells in multiple fields of view. Staining with a fluorescent dye (e.g., Calcein AM) can aid in visualization.

    • Metabolic Assay: Alternatively, use a metabolic assay (e.g., MTT or PrestoBlue) to quantify the number of viable, adherent cells.

  • Analysis: Compare the number of adherent cells on the modified surfaces to control surfaces (e.g., tissue culture plastic).

Long-Term Stability: A Critical Consideration

The durability of a surface modification is often as important as its initial performance. Fluorinated self-assembled monolayers (SAMs), like those formed by this compound, are known for their high thermal and chemical stability. [3][4]Studies have shown that well-formed fluorinated SAMs can maintain their hydrophobic properties for extended periods, even under harsh conditions. [16][17][18]In contrast, some other modifications, such as those based on silanes, can be susceptible to hydrolysis and degradation over time, especially in aqueous environments. [6]

Conclusion: Making an Informed Decision

This compound stands out as a high-performance surface modifier, delivering exceptional hydrophobicity and oleophobicity. Its robust nature makes it suitable for applications demanding long-term stability. However, the choice of a surface modifier is not a one-size-fits-all decision. For applications where extreme water and oil repellency are paramount and cost is a secondary concern, this compound is an excellent candidate. For other applications, alternatives like OTS may provide a suitable balance of performance and cost.

This guide provides the foundational knowledge and experimental frameworks to empower you, the researcher, to make an evidence-based decision. By carefully considering the specific requirements of your application and employing rigorous evaluation methods, you can confidently select the optimal surface modification strategy to advance your scientific endeavors.

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Unlocking the Potential: A Comparative Guide to the Performance of Modified vs. Unmodified Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Optimizing Carbon Nanotube Performance Through Strategic Modification.

Carbon nanotubes (CNTs), with their exceptional mechanical, electrical, and thermal properties, hold immense promise across a spectrum of scientific applications. However, in their pristine, unmodified state, their inherent hydrophobicity and tendency to agglomerate present significant hurdles, particularly in biological and advanced materials contexts. This guide provides a comprehensive comparative analysis of modified versus unmodified carbon nanotube performance, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing the full potential of these remarkable nanomaterials.

The Imperative for Modification: Overcoming the Limitations of Pristine Carbon Nanotubes

Unmodified CNTs are essentially seamless cylinders of graphene. Their surfaces are smooth and chemically inert, leading to strong van der Waals interactions that cause them to bundle together. This agglomeration severely limits their dispersibility in solvents and polymer matrices, and can induce cytotoxic effects in biological systems.[1][2]

Surface modification, or functionalization, is the key to unlocking their capabilities. By attaching functional groups to the surface of CNTs, we can dramatically alter their properties, transforming them from insoluble, potentially toxic materials into highly effective and biocompatible tools.[3][4] Functionalization can be broadly categorized into two main strategies: covalent and non-covalent modification.

  • Covalent Functionalization: This involves the chemical alteration of the CNT's sp² carbon lattice, typically through oxidation with strong acids to create carboxylic acid groups (-COOH) at defect sites and the ends of the nanotubes.[3][5] These groups can then serve as anchor points for the attachment of a wide array of molecules.

  • Non-Covalent Functionalization: This approach preserves the intrinsic electronic structure of the CNTs by using surfactants, polymers, or aromatic molecules that wrap around or adsorb onto the nanotube surface through π-π stacking or hydrophobic interactions.[3][6]

The choice of modification strategy is dictated by the intended application, as each method imparts distinct characteristics to the final product.

Performance Deep Dive: A Head-to-Head Comparison

The decision to use modified or unmodified CNTs hinges on the specific performance parameters critical to your research. Here, we dissect the key differences, supported by experimental data.

Biocompatibility and Cytotoxicity

For any application involving biological systems, biocompatibility is paramount. Pristine CNTs are generally considered more cytotoxic than their functionalized counterparts.[7] Their tendency to agglomerate can lead to physical disruption of cell membranes and induce inflammatory responses.[1][8]

Functionalization significantly mitigates these cytotoxic effects. The introduction of hydrophilic functional groups improves dispersion and reduces the formation of large aggregates, leading to better interaction with cells.[9]

Parameter Unmodified (Pristine) CNTs Modified (Functionalized) CNTs Causality
Cell Viability Generally lower, with increased cytotoxicity observed at higher concentrations and longer exposure times.[10]Significantly higher cell viability, often considered non-toxic at concentrations where pristine CNTs show toxicity.[9]Improved dispersion of functionalized CNTs prevents the formation of large, cytotoxic agglomerates. Hydrophilic surfaces reduce disruptive interactions with cell membranes.
Oxidative Stress Can induce higher levels of reactive oxygen species (ROS), leading to cellular damage.[10]Lower induction of ROS compared to pristine CNTs.[10]The smoother, more biocompatible surface of functionalized CNTs is less likely to trigger cellular stress responses.
Genotoxicity Less likely to be genotoxic.[7]Some functionalization methods may introduce surface defects that can lead to increased genotoxicity.[7]The chemical changes to the CNT surface during some covalent functionalization processes can create reactive sites that may interact with DNA.

Experimental Insight: A comparative study on human lung cancer cells (A549) revealed that pristine multi-walled carbon nanotubes (MWCNTs) induced more cell death than hydroxyl (-OH) and carboxyl (-COOH) functionalized MWCNTs. However, the functionalized MWCNTs showed a greater degree of genotoxicity.[7] Another study on neuronal cells (LN18) found that carboxyl-functionalized MWCNTs were less toxic than pristine MWCNTs at higher concentrations and longer incubation periods.[11]

Drug Delivery: Loading and Release Kinetics

In the realm of drug development, CNTs are being explored as high-capacity delivery vehicles. Their hollow structure and large surface area make them ideal for carrying therapeutic payloads. However, the efficiency of drug loading and the kinetics of its release are heavily influenced by surface chemistry.

Unmodified CNTs can load drugs through non-covalent π-π stacking interactions, but this is generally less efficient and offers poor control over drug release.[12] Functionalization provides a versatile platform for attaching drug molecules, either covalently or through enhanced non-covalent interactions, and can be engineered for stimuli-responsive release.[4]

Parameter Unmodified (Pristine) CNTs Modified (Functionalized) CNTs Causality
Drug Loading Efficiency Lower, relies on weaker, non-specific interactions.Significantly higher, allows for covalent attachment and tailored surface interactions to maximize drug loading.[12]Functional groups provide specific sites for drug conjugation, and modified surfaces can be designed to have a high affinity for particular drug molecules.
Release Kinetics Poorly controlled, often exhibits burst release.Controllable release, can be designed for sustained or stimuli-responsive (e.g., pH-sensitive) release.[13]The linkage between the drug and the CNT can be designed to cleave under specific physiological conditions, such as the acidic microenvironment of a tumor.
Targeting No inherent targeting capabilities.Can be conjugated with targeting ligands (e.g., antibodies, peptides) for site-specific delivery.[14]Functional groups serve as handles to attach molecules that can recognize and bind to specific cell surface receptors.

Experimental Insight: A study developing a drug delivery system with multi-walled carbon nanotubes demonstrated that functionalization with an amphiphilic copolymer significantly enhanced the loading capacity of the hydrophobic drug doxorubicin compared to oxidized MWCNTs.[12] The release of doxorubicin from modified CNTs has been shown to be significantly more efficient at the acidic pH typical of a tumor microenvironment compared to the neutral pH of blood.[13]

Electrical and Thermal Performance in Composites

The exceptional electrical and thermal conductivity of individual CNTs makes them highly sought-after for creating advanced composite materials. However, translating these nanoscale properties to a bulk composite is challenging and heavily dependent on the interface between the CNTs and the polymer matrix.

While pristine CNTs have higher intrinsic conductivity, their poor dispersion leads to the formation of agglomerates that disrupt the conductive network within the composite. Functionalization, although it can introduce defects that slightly lower the conductivity of the individual tubes, dramatically improves dispersion, leading to a more uniform and effective conductive network at lower concentrations.[15][16]

Parameter Unmodified (Pristine) CNTs Modified (Functionalized) CNTs Causality
Electrical Conductivity of Composites Higher percolation threshold (requires higher concentration of CNTs to achieve conductivity).[15]Lower percolation threshold, achieving higher conductivity at lower loadings.[17]Improved dispersion creates a more efficient and interconnected conductive network throughout the polymer matrix.
Thermal Stability of Composites Can have a lower onset of thermal degradation in a composite.[18]Can increase the thermal stability of the polymer matrix.[19][20]Stronger interfacial bonding between functionalized CNTs and the polymer matrix enhances heat dissipation and restricts polymer chain mobility.
Mechanical Reinforcement Weaker interfacial bonding with the polymer matrix, leading to less effective load transfer.Stronger interfacial bonding, resulting in significantly improved mechanical properties (e.g., tensile strength, Young's modulus).[17]Covalent or strong non-covalent bonds between the functionalized CNTs and the polymer matrix allow for efficient transfer of mechanical stress.

Experimental Insight: In polyurethane composites, the electrical conductivity was significantly increased with the incorporation of functionalized MWCNTs, with amine-functionalized MWCNTs showing higher conductivity than carboxyl-functionalized ones due to less disruption of the sp² structure.[3] Thermogravimetric analysis (TGA) has shown that the thermal stability of CNTs can be enhanced by purification and functionalization, with the onset of decomposition shifting to higher temperatures.[18][19]

Visualizing the Impact of Functionalization

The following diagrams, rendered in Graphviz DOT language, illustrate the key concepts discussed.

G cluster_0 Unmodified CNTs cluster_1 Modification Processes cluster_2 Modified CNTs Pristine CNTs Pristine CNTs Agglomeration Agglomeration Pristine CNTs->Agglomeration van der Waals forces Covalent Functionalization Covalent Functionalization Pristine CNTs->Covalent Functionalization Non-covalent Functionalization Non-covalent Functionalization Pristine CNTs->Non-covalent Functionalization Poor Dispersion Poor Dispersion Agglomeration->Poor Dispersion Low Biocompatibility Low Biocompatibility Poor Dispersion->Low Biocompatibility Functionalized CNTs Functionalized CNTs Covalent Functionalization->Functionalized CNTs Non-covalent Functionalization->Functionalized CNTs Improved Dispersion Improved Dispersion Functionalized CNTs->Improved Dispersion Enhanced Biocompatibility Enhanced Biocompatibility Improved Dispersion->Enhanced Biocompatibility

Caption: The pathway from pristine to functionalized CNTs, highlighting the role of modification in overcoming key limitations.

G cluster_0 Unmodified CNT for Drug Delivery cluster_1 Modified CNT for Drug Delivery Pristine CNT Pristine CNT Agglomerated CNTs Agglomerated CNTs Pristine CNT->Agglomerated CNTs Drug Molecule Drug Molecule Drug Molecule->Pristine CNT π-π stacking Functionalized CNT Functionalized CNT Drug Molecule->Functionalized CNT Covalent Bond Low Drug Loading Low Drug Loading Agglomerated CNTs->Low Drug Loading Uncontrolled Release Uncontrolled Release Low Drug Loading->Uncontrolled Release High Drug Loading High Drug Loading Functionalized CNT->High Drug Loading Targeting Ligand Targeting Ligand Targeting Ligand->Functionalized CNT Conjugation Targeted & Controlled Release Targeted & Controlled Release High Drug Loading->Targeted & Controlled Release

Caption: A comparative workflow of drug delivery using unmodified versus modified carbon nanotubes.

Essential Experimental Protocols

To ensure the scientific integrity and reproducibility of your findings, adhering to standardized experimental protocols is crucial. The following sections provide detailed, step-by-step methodologies for key experiments in the comparative analysis of CNT performance.

Protocol 1: Covalent Functionalization of CNTs via Acid Treatment

This protocol describes a common method for introducing carboxylic acid groups onto the surface of CNTs.

Materials:

  • Pristine CNTs

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized (DI) water

  • 0.22 µm filter membrane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Add a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ to a round-bottom flask.

  • Disperse a known quantity of pristine CNTs in the acid mixture.

  • Connect the flask to a reflux condenser and heat the mixture to the desired temperature (typically 60-120°C) with constant stirring for a specified duration (e.g., 2-24 hours). The reaction time and temperature will influence the degree of functionalization.

  • Allow the mixture to cool to room temperature.

  • Dilute the mixture with a large volume of DI water.

  • Filter the diluted suspension through a 0.22 µm filter membrane and wash repeatedly with DI water until the pH of the filtrate is neutral.

  • Alternatively, centrifuge the diluted suspension, decant the supernatant, and resuspend the CNTs in DI water. Repeat this washing step several times.

  • Dry the resulting functionalized CNTs in a vacuum oven.

Protocol 2: Characterization of Functionalization

It is essential to verify the successful functionalization of the CNTs. The following techniques are commonly employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of new functional groups. For acid-treated CNTs, look for the characteristic C=O stretching vibration of the carboxylic acid group.

  • Raman Spectroscopy: To assess the degree of functionalization and the introduction of defects. An increase in the intensity ratio of the D-band (disorder) to the G-band (graphitic) indicates an increase in sp³-hybridized carbon atoms, consistent with covalent functionalization.[21]

  • Thermogravimetric Analysis (TGA): To quantify the amount of functional groups attached. The weight loss at different temperature ranges corresponds to the decomposition of the functional groups and the CNTs themselves.[18]

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the CNTs and observe any changes in their structure, such as shortening or the presence of surface coatings.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the CNT samples (both pristine and functionalized) in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the CNT-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT-containing medium and add a solubilization agent to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Determination of Drug Loading Efficiency

This protocol uses UV-Vis spectroscopy to quantify the amount of drug loaded onto the CNTs.

Materials:

  • Drug-loaded CNTs

  • Unloaded (functionalized or pristine) CNTs

  • Solvent in which the drug is soluble and has a known absorbance maximum

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the drug with a known concentration.

  • Disperse a known mass of drug-loaded CNTs in a specific volume of the solvent.

  • Stir or sonicate the mixture for a defined period to ensure the drug is fully loaded.

  • Centrifuge the suspension to pellet the drug-loaded CNTs.

  • Carefully collect the supernatant, which contains the unloaded drug.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Using a pre-established calibration curve for the drug, determine the concentration of the unloaded drug in the supernatant.

  • Calculate the amount of drug loaded onto the CNTs by subtracting the amount of unloaded drug from the initial amount of drug used.

  • Express the drug loading efficiency as a percentage.

Protocol 5: In Vitro Drug Release Study

This protocol simulates the release of a drug from CNTs under physiological conditions.

Materials:

  • Drug-loaded CNTs

  • Release medium (e.g., phosphate-buffered saline at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded CNTs in a specific volume of the release medium.

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the release medium.

  • Maintain the system at 37°C with constant gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Concluding Remarks: A Tailored Approach is Key

The evidence overwhelmingly demonstrates that modified carbon nanotubes consistently outperform their unmodified counterparts in applications requiring high dispersibility, biocompatibility, and controlled interfacial interactions. The process of functionalization transforms CNTs from a promising but challenging material into a versatile and highly effective platform for innovation in drug delivery, advanced composites, and beyond.

The choice of modification strategy—covalent versus non-covalent, and the specific functional groups employed—must be carefully considered and tailored to the specific demands of the application. By understanding the fundamental principles of CNT modification and employing rigorous experimental validation, researchers can confidently unlock the full potential of these nanomaterials and drive progress in their respective fields.

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  • In vitro comparative cytotoxic assessment of pristine and carboxylic functionalized multiwalled carbon nanotubes on LN18 cells. PubMed.
  • Non‐Covalent Functionalization of Carbon Nanotubes with Surfactants and Polymers. IntechOpen.
  • Electrical and Thermal Properties of Carbon Nanotube Polymer Composites with Various Aspect R
  • Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics. PMC.
  • XRD patterns (a) Pristine CNT (b) Functionalized CNT.

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3-(Perfluorooctyl)propylamine vs perfluorotripropylamine for blood substitute research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(Perfluorooctyl)propylamine and Perfluorotripropylamine (FTPA) within the context of blood substitute research (specifically, perfluorocarbon-based oxygen carriers).

Executive Summary: The Shift from Bulk Inertia to Interfacial Engineering

In the development of artificial oxygen carriers, stability and biocompatibility are the opposing forces.

  • Perfluorotripropylamine (FTPA) represents the "First Generation" strategy: using a heavy, inert perfluorocarbon (PFC) fluid as a bulk additive to retard emulsion breakdown (Ostwald ripening). While effective at stabilizing droplets, its extreme biological inertness leads to prolonged retention in the reticuloendothelial system (RES), a critical failure point for clinical translation.

  • This compound represents the "Next Generation" strategy: using a semi-fluorinated amphiphile to engineer the droplet interface. By acting as a fluorinated surfactant or surface modifier, it bridges the lipophobic PFC core and the hydrophilic aqueous phase, offering enhanced stability without the massive bio-accumulation penalty of FTPA.

Technical Profiles & Mechanism of Action

A. Perfluorotripropylamine (FTPA)[1]
  • CAS: 338-83-0[1][2]

  • Structure:

    
     (Fully fluorinated tertiary amine).
    
  • Role: Secondary Oxygen Carrier & Ostwald Ripening Inhibitor.

  • Mechanism: FTPA is typically mixed (e.g., 30% w/v) with a lighter, more volatile PFC like Perfluorodecalin (PFD). PFD is an excellent oxygen carrier but suffers from rapid Ostwald ripening (molecular diffusion of the dispersed phase through the continuous phase).

    • The Raoult’s Law Effect: FTPA has a higher molecular weight and lower water solubility than PFD. Adding it reduces the vapor pressure of the PFC mixture, thermodynamically disfavoring the diffusion of molecules from small droplets to large ones.

  • Critical Limitation: RES Retention. Because FTPA is fully fluorinated and lacks a "handle" for metabolic processing, it cannot be broken down. Its high molecular weight prevents rapid exhalation.

    • Half-life: ~65 days (compared to ~7 days for PFD).

    • Consequence: Accumulation in the liver and spleen (hepatomegaly/splenomegaly), leading to the "storage phenomenon."

B. This compound[3]
  • CAS: 139175-50-1[3]

  • Structure:

    
     (Perfluorinated tail + Propyl hydrocarbon spacer + Primary amine).
    
  • Role: Fluorinated Surfactant / Interfacial Stabilizer / Surface Modifier.[4]

  • Mechanism: This molecule is an amphiphile .

    • Fluorophilic Tail (

      
      ):  Anchors securely into the PFC droplet core.
      
    • Hydrocarbon Spacer (

      
      ):  Provides flexibility and a transition zone.
      
    • Amine Head (

      
      ):  Sits at the aqueous interface. It can interact with water (cationic at physiological pH) or be chemically conjugated to PEG or other steric stabilizers.
      
  • Advantage: Interfacial Tension Reduction. Unlike FTPA, which sits inside the droplet, this amine sits on the droplet. It lowers the interfacial tension (

    
    ) between the PFC and water more effectively than hydrocarbon surfactants (like Pluronic F-68) alone, creating a rigid "fluorinated shell" that physically blocks coalescence.
    

Comparative Analysis: Performance Metrics

The following table contrasts the two compounds based on their utility in formulating Oxygen Therapeutic Agents (OTAs).

FeaturePerfluorotripropylamine (FTPA)This compound
Primary Function Bulk Fluid / Ripening InhibitorInterfacial Stabilizer / Surfactant
Oxygen Solubility High (dissolves

physically)
Negligible (used in small quantities)
Emulsion Strategy Thermodynamic: Reduces vapor pressure of the core mix.Kinetic/Steric: Lowers interfacial tension; forms a barrier.
Biological Half-Life ~65 Days (Severe retention issues)Variable (Likely <7 days due to hydrocarbon spacer metabolism/excretion)
Toxicity Concern "Flu-like" symptoms; organ swelling (hepatomegaly).Cationic toxicity (if unmodified); generally low for semi-fluorinated alkanes.
Chemical Reactivity Inert (Non-reactive).Reactive (Primary amine allows PEGylation or ligand attachment).

Visualization: Stabilization Pathways

The diagram below illustrates how these two compounds function differently to stabilize a Perfluorodecalin (PFD) blood substitute emulsion.

G cluster_0 FTPA Strategy (Bulk Stabilization) cluster_1 Amine Strategy (Interfacial Stabilization) Droplet1 PFC Droplet (PFD + FTPA) Mech1 Mechanism: Raoult's Law / Vapor Pressure Lowering Droplet1->Mech1 FTPA stays in core Outcome1 Outcome: Slower Ripening High RES Retention Mech1->Outcome1 Droplet2 PFC Droplet (PFD Core) Mech2 Mechanism: Interfacial Tension Reduction (Surfactant Shell) Droplet2->Mech2 Amine anchors at surface Outcome2 Outcome: Rigid Shell Faster Excretion Mech2->Outcome2

Caption: Comparison of stabilization mechanisms. FTPA (left) acts as a bulk additive to slow diffusion. This compound (right) acts as a surfactant to seal the interface.

Experimental Protocols

Protocol A: Synthesis of FTPA-Stabilized Emulsion (Traditional)

Use this control protocol to replicate "Fluosol-DA" type stability.

Materials:

  • Perfluorodecalin (PFD)

  • Perfluorotripropylamine (FTPA)

  • Pluronic F-68 (Emulsifier)

  • Water for Injection (WFI)

Workflow:

  • Phase Preparation:

    • Mix PFD and FTPA in a 7:3 ratio (w/w). This is the "fluorocarbon phase."[4]

    • Dissolve Pluronic F-68 (2.7% w/v) in WFI. This is the "aqueous phase."

  • Pre-Emulsification:

    • Add the fluorocarbon phase to the aqueous phase under high-shear stirring (e.g., Ultra-Turrax) at 4°C under

      
       atmosphere.
      
    • Generate a coarse emulsion (particle size ~2-5

      
      ).
      
  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 10,000–15,000 psi for 10 cycles.

    • Target Size: 0.1 – 0.2

      
      .
      
  • Sterilization:

    • Steam sterilization (autoclave) is not recommended due to particle growth. Use 0.22

      
       membrane filtration.
      
Protocol B: Synthesis of Amine-Stabilized Nanodroplets (Advanced)

Use this protocol to test the efficacy of this compound as a surfactant/stabilizer.

Materials:

  • Perfluorooctyl bromide (PFOB) or Perfluorodecalin (Core)

  • This compound (Surfactant)

  • DSPC (Distearoylphosphatidylcholine) - Optional Co-lipid

  • Chloroform/Methanol (Solvents)

Workflow:

  • Surfactant Film Formation:

    • Dissolve this compound and DSPC (molar ratio 1:1) in chloroform.

    • Evaporate solvent under reduced pressure (Rotavap) to form a thin lipid/surfactant film.

    • Hydrate the film with PBS (Phosphate Buffered Saline) to form liposomes/micelles.

  • PFC Incorporation:

    • Add the liquid PFC (PFOB) to the hydrated surfactant dispersion.

    • Note: The fluorinated tail of the amine will spontaneously orient toward the PFC phase.

  • Sonication/Homogenization:

    • Sonicate the mixture (probe sonicator) at 40% amplitude for 3 minutes (pulsed mode: 10s on, 10s off) on ice.

    • Mechanism: The amine surfactant lowers the surface tension drastically, allowing formation of nanodroplets (<150 nm).

  • Functionalization (Optional):

    • The exposed primary amine groups (

      
      ) on the droplet surface can now be reacted with NHS-ester activated ligands (e.g., NHS-PEG-Biotin) for targeted delivery studies.
      

Safety & Biocompatibility Assessment

  • FTPA: The primary risk is the "Storage Phenomenon." Because the body lacks enzymes to break down the C-F bond, and FTPA is too heavy to vaporize into the alveoli, it remains in Kupffer cells (liver macrophages).

    • Validation: Monitor liver weight and serum liver enzymes (ALT/AST) in murine models over 90 days.

  • This compound: The risk is Cationic Toxicity. Primary amines can disrupt cell membranes (hemolysis).

    • Mitigation: At physiological pH (7.4), the amine is partially protonated. However, in blood substitute research, this amine is rarely used "naked." It is usually PEGylated or used as a co-surfactant with phospholipids (zwitterionic) to mask the charge.

    • Excretion: The presence of the propyl spacer allows cytochrome P450 enzymes to potentially hydroxylate the hydrocarbon segment, facilitating faster elimination compared to FTPA.

References

  • Riess, J. G. (2001). Oxygen carriers ("blood substitutes") - raison d'etre, chemistry, and some physiology. Chemical Reviews. Link

  • Keipert, P. E. (1995). Perfluorochemical Emulsions: Future Alternatives to Transfusion. Blood Substitutes: Principles, Methods, Products and Clinical Trials.[4][5][6][7]

  • Meinert, H., & Knoblich, A. (1993). The use of semifluorinated alkanes in blood-substitutes. Biomaterials, Artificial Cells and Immobilization Biotechnology. Link

  • Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Advanced Drug Delivery Reviews. Link

  • Spahn, D. R. (1999). Blood substitutes.[1][4][5][6][7][8][9][10] Artificial oxygen carriers: perfluorocarbon emulsions. Critical Care. Link

  • BenchChem. (n.d.). This compound Product Description and Applications. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Perfluorooctyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 139175-50-1 | Formula: C₁₁H₈F₁₇N Classification: Fluorinated Surface-Active Amine | Hazard: Corrosive / PFAS Class[1]

Core Directive: The Dual-Hazard Framework

Handling 3-(Perfluorooctyl)propylamine requires a safety protocol that addresses two distinct chemical behaviors simultaneously. You are not just handling a corrosive base; you are handling a surfactant-like fluorocarbon that actively lowers surface tension, allowing it to penetrate standard PPE barriers faster than typical organic amines.[1]

The Safety Paradox:

  • The Amine Head (NH₂): Causes immediate, severe chemical burns to skin, eyes, and mucous membranes (Category 1B Corrosive).[1]

  • The Perfluoro Tail (C₈F₁₇): Imparts extreme hydrophobicity and low surface tension. This allows the liquid to "creep" through micro-defects in gloves and spread rapidly across skin surfaces, often unnoticed until the amine burn sets in.

Hazard Identification & Risk Assessment
Hazard ClassSignalCritical EffectMechanism of Injury
Skin Corrosion DANGER Severe Burns (Cat 1B) Alkaline hydrolysis of fatty tissues (saponification); deep tissue penetration enhanced by fluorinated tail.[1]
Eye Damage DANGER Irreversible Damage Rapid corneal opacification; surfactant nature prevents easy rinsing.
Inhalation WARNING Respiratory Edema Vapors/aerosols cause inflammation of the upper respiratory tract.
Environmental WARNING PFAS Persistence The C-F bonds are metabolically stable. Bioaccumulative potential in aquatic systems.[2][3][4]
Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact. The low surface tension of perfluorinated chains can facilitate permeation through thin nitrile.

Hand Protection Protocol
  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[1]

  • Secondary Layer (Outer): Silver Shield® (Laminate) or Viton® (Fluoroelastomer).[1]

    • Why? Laminate films provide the broadest resistance to the dual amine/fluorocarbon attack. Viton is chemically similar to the fluorinated tail, offering resistance to swelling.

  • Technique: Taping the outer glove gauntlet to the lab coat sleeve is mandatory to prevent "wicking" (capillary action) of the liquid up the arm.

Eye & Face Defense[3][5][6][7]
  • Minimum: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited.

  • High Volume (>50 mL): Polycarbonate Face Shield + Goggles.

Respiratory Control[3][5][7]
  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Breakout/Spill: If outside containment, use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor/Acid Gas/Particulate).[1]

Operational Protocol: Handling & Synthesis
A. Weighing & Transfer

The high density and low surface tension can cause the liquid to "shoot" from pipettes or drip unexpectedly.

  • Viscosity Check: This fluid is denser than water. Use positive-displacement pipettes if available to prevent dripping.

  • Static Control: Fluorinated compounds can generate static charge. Use anti-static weigh boats.

  • The "Drop-Catch" Rule: Always hold a Kimwipe directly underneath the transfer path between the stock bottle and the reaction vessel to catch micro-drips that standard gravity would miss.

B. Reaction Setup
  • Glassware: Standard borosilicate is compatible.

  • Seals: Use PTFE (Teflon) sleeves or O-rings.

    • Avoid: Silicone grease or rubber septa. The amine will degrade silicone, and the fluorinated tail may swell rubber, leading to seal failure.[1]

C. Decision Logic: PPE Selection

PPE_Logic Start Start: Handling this compound Volume Assess Volume & State Start->Volume Small < 10 mL (Closed Transfer) Volume->Small Large > 10 mL or Open Beaker Volume->Large Aerosol High Temp / Aerosol Risk Volume->Aerosol Action_Small PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat Small->Action_Small Action_Large PPE: Silver Shield/Viton Gloves + Face Shield + Goggles + Impervious Apron Large->Action_Large Action_Aerosol PPE: Full Face Respirator (ABEK) + Full Chem Suit + Fume Hood Sash Down Aerosol->Action_Aerosol

Caption: PPE escalation logic based on volume and potential for aerosolization.

Emergency Response & Decontamination
Skin Contact (Immediate Action Required)
  • Drench: Immediately flush with water for 15 minutes . Do not wait to remove clothing—rinse through clothing first if necessary to dilute the amine.

  • Peel: Remove contaminated clothing while under the shower.

  • Neutralize: Do not use vinegar or acidic neutralizers on the skin; the heat of neutralization can worsen the burn. Stick to water.

Fire Scenario (Critical Warning)
  • Decomposition: In a fire, this compound releases Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB).[1][8]

  • Firefighter Note: Standard turnout gear is insufficient against PFIB. Self-Contained Breathing Apparatus (SCBA) is mandatory.

Spill Cleanup Workflow

Spill_Cleanup Spill Spill Detected Evacuate Evacuate Area (If >100mL) Spill->Evacuate PPE_Don Don PPE: Viton Gloves + Goggles Spill->PPE_Don Small Spill Evacuate->PPE_Don Absorb Absorb: Vermiculite or Sand (Do NOT use combustible paper) PPE_Don->Absorb Collect Collect into HDPE Container Label: 'Fluorinated Amine Waste' Absorb->Collect Wipe Final Wipe: Soap + Water (Surfactant removes residue) Collect->Wipe

Caption: Step-by-step spill containment ensuring no environmental release.

Disposal & Environmental Stewardship[1][6][9][10][11]

Strict Prohibition: Never dispose of this compound down the drain. It is a PFAS-class molecule and will persist in water treatment systems.

Waste StreamContainer TypeLabeling Requirements
Liquid Waste HDPE or Glass (No Metal)"Hazardous Waste: Fluorinated Amine (Corrosive, Toxic)"
Solid Waste Double-bagged (6 mil poly)"Contaminated Debris: PFAS/Amine"
Rinse Water Collect 1st & 2nd RinseTreat as "Aqueous Fluorinated Waste"

Destruction Method: High-temperature incineration (>1100°C) is the only validated method to mineralize the C-F bonds effectively [1].

References
  • United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA-453/B-20-002. [Link] [1]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Amines.[Link] [1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.